4-Hydroxy-3-nitrobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGJYRKLCMJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194642 | |
| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41833-13-0 | |
| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41833-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxy-3-nitrobenzyl alcohol CAS number
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol
CAS Number: 41833-13-0
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, purification, and its emerging applications, particularly in the field of oncology.
Chemical and Physical Properties
This compound, also known as 4-(Hydroxymethyl)-2-nitrophenol, is a solid or crystalline substance characterized by the presence of a hydroxyl group and a nitro group on a benzyl alcohol framework.[1] These functional groups contribute to its reactivity and solubility in polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41833-13-0 | [2] |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | Solid or crystalline powder | [1] |
| Purity | ≥97% | [2] |
| Synonyms | 4-(Hydroxymethyl)-2-nitrophenol, 3-Nitro-4-hydroxybenzyl alcohol | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Details | Reference(s) |
| Mass Spectrometry | Data available (electron ionization) | [3] |
| Infrared (IR) Spectroscopy | Spectrum available | [3] |
| ¹H NMR Spectroscopy | Data available | [4] |
| ¹³C NMR Spectroscopy | Data available | [4] |
Synthesis and Purification
Experimental Protocol: General Recrystallization for Purification
Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[6][7] The choice of solvent is critical and should be determined empirically by testing the solubility of the crude product in various solvents at both room temperature and elevated temperatures.[6]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, ethanol, or a mixture)[6]
-
Erlenmeyer flasks[8]
-
Heating source (e.g., hot plate)[8]
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)[9]
-
Ice bath[8]
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration. This step should be performed quickly to prevent premature crystallization.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[9]
-
Drying: Dry the crystals to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.[6]
Applications in Drug Development
This compound is a compound of interest in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals.[1] Its bifunctional nature allows for its use as a linker in more complex molecules, such as antibody-drug conjugates (ADCs).
3.1. Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[10] The linker molecule that connects these two components is crucial for the stability and efficacy of the ADC.[10] While a specific protocol for the use of this compound in ADCs is not detailed in the provided search results, the general principles of ADC synthesis can be applied. The hydroxyl group of this compound could be used to form a carbamate linkage with a drug, and the aromatic ring could be further functionalized to attach to the antibody.[11]
Experimental Protocol: General Antibody-Drug Conjugation via Reduced Disulfides
This protocol outlines a general method for conjugating a drug-linker to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Drug-linker construct incorporating this compound
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column[10]
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.[10]
-
Conjugation: React the reduced antibody with the maleimide-activated drug-linker construct in a suitable buffer. The drug-linker would be synthesized to have a maleimide group for reaction with the antibody's free thiols.[]
-
Purification: Remove unconjugated drug-linker and other small molecules from the ADC using size-exclusion chromatography.[10]
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and stability.
Logical Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited in the provided search results, research on the closely related compound, 4-hydroxybenzyl alcohol (HBA), offers valuable insights. HBA has been shown to inhibit tumor angiogenesis and growth.[13][14]
Studies on HBA have demonstrated that it can:
-
Reduce the viability of colon carcinoma cells.[13]
-
Decrease the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9.[13][14]
-
Increase the expression of the apoptosis marker cleaved caspase-3.[13][14]
These findings suggest that a potential mechanism of action for this compound in an anti-cancer context could involve the inhibition of angiogenesis and the induction of apoptosis. The nitro group may further modulate this activity.
Hypothesized Signaling Pathway Inhibition
References
- 1. CAS 41833-13-0: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(41833-13-0) 1H NMR [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-3-nitrobenzyl alcohol (CAS No: 41833-13-0), a molecule of significant interest in synthetic organic chemistry and drug development. This document details its physical and spectral characteristics, synthesis and purification protocols, and discusses its reactivity and potential applications, particularly in the realm of bioconjugation and medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.
Introduction
This compound, also known as 4-(hydroxymethyl)-2-nitrophenol, is a nitroaromatic compound that has garnered attention for its versatile chemical nature. The presence of a hydroxyl group, a nitro group, and a benzyl alcohol moiety within its structure makes it a valuable intermediate for the synthesis of more complex molecules. Its utility is particularly noted in the preparation of antibody-drug conjugates (ADCs) for cancer therapy, highlighting its importance to the drug development community. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
Table 1: General Chemical Information
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Hydroxymethyl)-2-nitrophenol | [] |
| Synonyms | 3-Nitro-4-hydroxybenzyl alcohol | [2] |
| CAS Number | 41833-13-0 | [3] |
| Molecular Formula | C7H7NO4 | [3] |
| Molecular Weight | 169.13 g/mol | [] |
| Appearance | Yellow to brown solid | [2] |
| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | [3] |
| InChIKey | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])O | [] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 94-98 °C | [] |
| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg (predicted) | [] |
| Density | 1.5 ± 0.1 g/cm³ (predicted) | [] |
| Solubility | Soluble in polar solvents | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-nitrophenol with formaldehyde in the presence of a strong acid.[4]
Materials:
-
2-Nitrophenol (40 g)
-
40% Formaldehyde solution (100 g)
-
Concentrated Hydrochloric Acid (200 ml)
Procedure:
-
Combine 2-nitrophenol, 40% formaldehyde solution, and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to boiling and maintain reflux for six hours.
-
After cooling, decant the supernatant liquid from the resulting heavy brown oil.
-
To remove any unreacted 2-nitrophenol, subject the oil to steam distillation.
-
Extract the residue multiple times with boiling water.
-
Combine the hot aqueous extracts and filter them while hot.
-
Allow the filtrate to cool, which will result in the precipitation of long yellow needles of this compound.
-
For further purification, recrystallize the product from water. The purified product should have a melting point of approximately 97 °C.[4]
Purification
Recrystallization from water is an effective method for purifying the synthesized this compound.[4] The process relies on the principle that the compound is more soluble in hot water and less soluble in cold water, allowing for the separation from impurities that remain soluble at lower temperatures.
Spectral Analysis
Mass Spectrometry
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[3]
Interpretation:
-
Molecular Ion (M+) Peak: The molecular ion peak is expected at m/z = 169, corresponding to the molecular weight of the compound.
-
Fragmentation: Key fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or a water molecule (M-18). Alpha cleavage, the breaking of the bond between the aromatic ring and the hydroxymethyl group, can also occur. The presence of the nitro group will also influence the fragmentation, with potential losses of NO (m/z 30) or NO2 (m/z 46).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[5]
Interpretation of Key Peaks:
-
O-H Stretch (Alcohol and Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the alcoholic and phenolic hydroxyl groups.
-
C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene (-CH2-) group.
-
N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretch: The stretching vibration for the C-O bond of the alcohol and phenol will appear in the 1000-1260 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups will influence their chemical shifts and splitting patterns.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.
-
Hydroxyl Protons (-OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons can vary widely depending on the solvent and concentration and may appear as broad singlets.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield.
-
Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-70 ppm.
Reactivity and Stability
The reactivity of this compound is dictated by its functional groups. The hydroxyl groups can undergo esterification and etherification. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The nitro group can be reduced to an amino group, providing a route to a different class of compounds. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.
The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
Applications in Drug Development
A significant application of this compound is as a linker in the synthesis of antibody-drug conjugates (ADCs).[] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.
The benzyl alcohol moiety can be functionalized to attach a cytotoxic drug, while the phenolic hydroxyl or a derivative of the nitro group can be used to connect to the antibody. The specific chemical linkages are designed to be stable in circulation but cleavable under the conditions found inside the target cancer cells, thereby releasing the drug and inducing cell death.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-documented, the biological activity of nitrophenolic compounds is an area of active research. Nitroaromatic compounds can exert biological effects through various mechanisms, including acting as inhibitors of certain enzymes or by being bioreduced to reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules.
The structural similarity to other phenolic compounds suggests potential antioxidant or pro-oxidant activities depending on the cellular environment. Given its use in ADCs, its primary biological role in that context is as a stable scaffold for drug delivery, with the cytotoxic payload being the active component.
Conclusion
This compound is a versatile chemical compound with a range of properties that make it highly valuable for researchers, particularly in the field of drug development. Its well-defined structure, coupled with the reactivity of its multiple functional groups, allows for its use as a key building block in the synthesis of complex molecules, most notably as a linker in antibody-drug conjugates. This guide has provided a detailed summary of its chemical and physical properties, synthesis and purification methods, and spectral characteristics, offering a solid foundation for its application in the laboratory. Further research into its specific biological activities and potential involvement in cellular signaling pathways could unveil new therapeutic applications for this intriguing molecule.
References
Technical Guide: Physical Properties of 4-Hydroxy-3-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzyl alcohol, also known as 4-(hydroxymethyl)-2-nitrophenol, is an organic compound with the chemical formula C₇H₇NO₄. It is a derivative of benzyl alcohol, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group attached to the benzene ring. This compound presents as a yellow to brown solid and is of interest in synthetic organic chemistry and medicinal chemistry due to its functional groups that allow for a variety of chemical transformations. Notably, compounds with similar structures are utilized as linkers in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides an in-depth overview of the core physical properties of this compound, along with the experimental methodologies used for their determination.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| Melting Point | 94-98 °C | [1] |
| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg | |
| 298.4°C (rough estimate) | [1] | |
| Density | 1.5 ± 0.1 g/cm³ | |
| 1.4523 g/cm³ (rough estimate) | [1] | |
| pKa | 6.97 ± 0.14 (Predicted) | [1][3] |
| Appearance | Yellow to brown solid | [1] |
| Solubility | Soluble in polar solvents | [4] |
Experimental Protocols
The determination of the physical properties listed above is achieved through established experimental protocols. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point of an organic solid is a crucial indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.[5]
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[6]
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil like paraffin.[2]
-
The sample is heated slowly and uniformly, typically at a rate of about 2°C per minute for an accurate measurement.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]
-
For pure compounds, this range is typically narrow, within 0.5-1.0°C. A broader melting range can indicate the presence of impurities.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]
Methodology:
-
A small amount of the liquid organic compound is placed in a fusion tube.[3]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[3]
-
The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or a Thiele tube.[1][3]
-
As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]
-
The heat is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.[7]
Solubility Determination
Solubility tests provide information about the presence of polar or non-polar functional groups in a molecule.[8]
Methodology:
-
A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]
-
A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[8]
-
After each addition, the test tube is vigorously shaken to facilitate dissolution.[8]
-
The compound's solubility is observed and recorded. A compound is generally considered soluble if it dissolves completely.[9]
-
This process can be repeated with a range of solvents of varying polarities (e.g., diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[8] The solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.
pKa Determination
The pKa value is a measure of the acidity of a compound. For phenols, this typically refers to the acidity of the hydroxyl proton. The pKa can be determined experimentally or through computational methods.
Experimental Methodology (Spectrophotometric Titration): [10]
-
A solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water.[10]
-
A series of buffer solutions with known pH values are prepared.
-
The UV-Vis absorption spectrum of the compound is recorded in each buffer solution. The two species (the protonated phenol and the deprotonated phenoxide) will have different absorption spectra.[11]
-
By measuring the absorbance at a wavelength where the two species have different extinction coefficients, the ratio of the deprotonated to the protonated form can be determined for each pH.[11]
-
The pKa can then be calculated using the Henderson-Hasselbalch equation by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms.[11]
Computational Methodology:
-
The Gibbs free energy of the phenol and its corresponding phenoxide anion are calculated in both the gas phase and in a solvated environment using quantum mechanical methods like the CBS-QB3 method.[12][13]
-
The pKa is then calculated from the difference in these free energies using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa.[12]
Logical Workflow: Role in Antibody-Drug Conjugate (ADC) Synthesis
While direct signaling pathways for this compound are not established, its structural motifs are relevant to its application as a linker in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). The related p-aminobenzyl alcohol (PABA) linker is a well-studied example of a self-immolative linker used in ADCs. The following diagram illustrates the logical workflow of such a linker in delivering a cytotoxic drug to a target cell.
Caption: Logical workflow of a self-immolative linker in an ADC.
References
- 1. byjus.com [byjus.com]
- 2. scribd.com [scribd.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. athabascau.ca [athabascau.ca]
- 6. byjus.com [byjus.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. web.pdx.edu [web.pdx.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol
This technical guide provides an in-depth overview of 4-Hydroxy-3-nitrobenzyl alcohol (CAS No. 41833-13-0), a nitro-substituted phenolic compound. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details the molecule's physicochemical properties, provides an illustrative synthetic protocol, and discusses its potential biological relevance.
Core Molecular Data
This compound, also known as 4-(Hydroxymethyl)-2-nitrophenol, is a natural product found in marine organisms such as Phidolopora pacifica and the fungus Pyricularia oryzae.[][2] Its chemical structure incorporates a hydroxyl group and a nitro group on a benzyl alcohol backbone, making it a subject of interest for various chemical and pharmaceutical applications.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization using mass spectrometry.
| Property | Value | Reference |
| CAS Number | 41833-13-0 | [2][3][4] |
| Molecular Formula | C₇H₇NO₄ | [][2][4][5] |
| Molecular Weight | 169.13 g/mol | [][4][5] |
| Melting Point | 94-98°C | [] |
| Boiling Point | 341.3±27.0 °C at 760 mmHg | [] |
| Density | 1.5±0.1 g/cm³ | [] |
| IUPAC Name | (4-Hydroxy-3-nitrophenyl)methanol | |
| Synonyms | 4-(Hydroxymethyl)-2-nitrophenol, 3-Nitro-4-hydroxybenzyl alcohol | [2][3] |
| SMILES | O=N(=O)C1=CC(=CC=C1O)CO | [2] |
| InChI Key | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [][4] |
Synthesis and Experimental Protocols
Multi-Step Synthesis via Nitration and Sandmeyer Reaction
This pathway highlights the strategic introduction of functional groups onto the benzene ring, a common challenge in organic synthesis. The workflow ensures high regioselectivity for the para-substituted product.
Caption: Multi-step synthesis of a substituted benzyl alcohol.
This protocol details the critical first step of introducing a nitro group onto the benzyl alcohol scaffold. Careful temperature control is essential to favor para-substitution and minimize oxidation side reactions.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C using an ice-salt bath.
-
Addition of Substrate: Slowly add benzyl alcohol (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the internal temperature does not rise above 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid (1.5 equivalents).
-
Reaction: Add the nitrating mixture dropwise to the benzyl alcohol solution, maintaining the reaction temperature between 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, primarily 4-nitrobenzyl alcohol, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, it has been noted for its use in preparing monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy.[5]
Significant research has been conducted on the closely related compound, 4-hydroxybenzyl alcohol (HBA). HBA demonstrates anti-angiogenic, anti-inflammatory, and anti-nociceptive properties.[7] Its mechanism of action involves the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages.[7] HBA also diminishes the levels of reactive oxygen species (ROS) in these cells.[7] This suggests a potential mechanism by which related phenolic compounds may exert their pharmacological effects.
Caption: HBA's anti-inflammatory signaling pathway.
This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical research. The data and protocols presented herein facilitate a deeper understanding of this compound and provide a framework for future investigation and application.
References
- 2. This compound | 41833-13-0 | MOLNOVA [molnova.com]
- 3. CAS 41833-13-0: this compound [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 41833-13-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol
Abstract
4-Hydroxy-3-nitrobenzyl alcohol, a naturally occurring compound found in organisms such as Pyricularia oryzae and the marine bryozoan Phidolopora pacifica, is a molecule of growing interest in the fields of medicinal chemistry and drug development.[] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its emerging role in the development of antibody-drug conjugates (ADCs) for cancer therapy.[2][3] The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.
Chemical Structure and Properties
This compound is a substituted aromatic alcohol. The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these functional groups are crucial to its chemical reactivity and potential biological activity.
Chemical Structure
The chemical structure of this compound is presented below. The IUPAC name for this compound is 4-(hydroxymethyl)-2-nitrophenol.[2][4]
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical properties and identifiers for this compound is provided in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-(hydroxymethyl)-2-nitrophenol | [4] |
| CAS Number | 41833-13-0 | [][2][4][5][6][7] |
| Molecular Formula | C₇H₇NO₄ | [4][5][6] |
| SMILES | O=N(=O)C1=CC(=CC=C1O)CO | [5] |
| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | [4][6] |
| InChIKey | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [4][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 169.13 g/mol | [2][4][5] |
| Appearance | Yellow to brown solid | [8] |
| Melting Point | 94-98 °C | [4][8] |
| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| pKa | 6.97 ± 0.14 (Predicted) | [8] |
| Purity | >98% (HPLC) | [5] |
Synthesis of this compound
A straightforward synthesis method for this compound has been reported, starting from 2-nitrophenol.
Experimental Protocol
The synthesis involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid.[4]
Materials:
-
2-nitrophenol: 40 g
-
40% Formaldehyde solution: 100 g
-
Concentrated Hydrochloric Acid: 200 ml
-
Distilled water
Procedure:
-
Combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde, and 200 ml of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to boiling and maintain reflux for six hours.
-
After six hours, allow the mixture to cool to room temperature.
-
Decant the supernatant liquid from the resulting heavy brown oil.
-
Purify the oil by steam distillation to remove any unreacted 2-nitrophenol.
-
Extract the residue several times with boiling water.
-
Combine the hot aqueous extracts and filter while hot.
-
Allow the filtrate to cool, which will result in the precipitation of long yellow needles of this compound.
-
Recrystallize the product from water several times to achieve a final melting point of 97 °C.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Key steps for the synthesis of this compound.
Biological Activity and Potential Applications
While extensive biological data for this compound is still emerging, its use as a component in the preparation of monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy highlights its potential in oncology.[2][3]
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The structure of this compound, with its hydroxyl and nitro functional groups, makes it a candidate for use as a linker or as part of a payload system in ADCs.
The following diagram provides a conceptual workflow of how a compound like this compound could be integrated into an ADC platform.
Caption: Conceptual workflow for the application in Antibody-Drug Conjugates.
Potential Signaling Pathways and Future Research
Direct evidence for the involvement of this compound in specific signaling pathways is not yet available. However, the biological activities of structurally related compounds can provide insights into potential areas for future research.
For instance, the non-nitrated analog, 4-hydroxybenzyl alcohol, has been shown to inhibit tumor angiogenesis and growth.[8][9] This anti-angiogenic activity is associated with a decrease in the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), and an increase in the apoptosis marker cleaved caspase-3.[8] Given these findings, it would be valuable to investigate whether this compound exhibits similar anti-angiogenic properties and modulates related signaling pathways, such as the VEGF signaling cascade.
The diagram below provides a simplified representation of the VEGF signaling pathway, a key regulator of angiogenesis, which could be a potential target for investigation.
Caption: Simplified overview of the VEGF signaling pathway in angiogenesis.
Conclusion
This compound is a versatile chemical entity with established synthetic routes and emerging applications in the highly significant field of targeted cancer therapy. Its natural origin and unique chemical structure warrant further investigation into its biological activities and potential mechanisms of action. The information and protocols provided in this guide aim to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration of this promising compound and its potential to contribute to the development of novel therapeutics. Future research should focus on elucidating its specific roles in biological systems, particularly its potential anti-cancer and anti-inflammatory properties, and optimizing its use in advanced drug delivery systems like ADCs.
References
- 2. This compound | 41833-13-0 [chemicalbook.com]
- 3. 4-(Hydroxymethyl)-2-nitrophenol , 98% , 41833-13-0 - CookeChem [cookechem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 41833-13-0 | MOLNOVA [molnova.com]
- 6. CAS 41833-13-0: this compound [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzyl alcohol, a substituted aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a hydroxyl group, a nitro group, and a benzyl alcohol moiety, provides a versatile scaffold for the synthesis of more complex molecules, including antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential role in relevant biological signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| CAS Number | 41833-13-0 | [1][2] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 94-98 °C | [3] |
| Boiling Point | 341.3±27.0 °C at 760 mmHg | [1] |
| Density | 1.5±0.1 g/cm³ | [1] |
| IUPAC Name | 4-(hydroxymethyl)-2-nitrophenol | [1] |
| Synonyms | 3-Nitro-4-hydroxybenzyl alcohol | [4] |
| InChI Key | IMLGJYRKLCMJPI-UHFFFAOYSA-N | [1][2] |
| SMILES | O=N(=O)C1=CC(=C(O)C=C1)CO | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 4-hydroxybenzyl alcohol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, directed by the activating hydroxyl group.
Materials:
-
4-Hydroxybenzyl alcohol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction: Dissolve 5 g of 4-hydroxybenzyl alcohol in a separate flask with a minimal amount of a suitable solvent like dichloromethane. Slowly add the chilled nitrating mixture dropwise to the 4-hydroxybenzyl alcohol solution while maintaining the temperature below 10 °C with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Carefully pour the reaction mixture over a beaker of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by silica gel column chromatography.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield purified this compound as a yellow to brown solid.
Workflow for Synthesis and Purification
References
A Technical Guide to 4-Hydroxy-3-nitrobenzyl Alcohol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-nitrobenzyl alcohol, a marine-derived natural product, is a phenolic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, established synonyms, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, particularly in oncology. The document summarizes key quantitative data in structured tables and includes detailed experimental methodologies. Furthermore, logical workflows and proposed signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its synthesis and mechanism of action.
Chemical Identity and Properties
This compound, also known by its synonyms 4-(Hydroxymethyl)-2-nitrophenol and 3-nitro-4-hydroxybenzyl alcohol , is a solid organic compound.[1][2][3] It is characterized by a benzyl alcohol core structure substituted with a hydroxyl (-OH) group and a nitro (-NO2) group.[3] This compound is soluble in polar solvents.[3]
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 4-(Hydroxymethyl)-2-nitrophenol |
| CAS Number | 41833-13-0[1][2][3][4][5] |
| Molecular Formula | C₇H₇NO₄[1][5] |
| Molecular Weight | 169.13 g/mol [1][2] |
| SMILES | O=N(=O)C1=CC(=CC=C1O)CO[1] |
| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2[5] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 94-98 °C | [6] |
| Boiling Point | 341.3±27.0 °C at 760 mmHg | [6] |
| Appearance | Solid or crystalline substance | [3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of 4-(hydroxymethyl)-2-nitrophenol has been reported.
Experimental Protocol: Synthesis from 2-Nitrophenol
Materials:
-
2-Nitrophenol (40 g)
-
40% Formaldehyde solution (100 g)
-
Concentrated Hydrochloric Acid (200 ml)
Procedure:
-
Combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde, and 200 ml of concentrated hydrochloric acid in a round-bottom flask.
-
Heat the mixture under a reflux condenser for six hours.
-
After cooling, decant the supernatant liquor from the resulting heavy brown oil.
-
Distill the oil with steam to remove any unreacted 2-nitrophenol.
-
Extract the residue multiple times with boiling water.
-
Filter the combined hot extracts and allow them to cool.
-
Long yellow needles of 4-(hydroxymethyl)-2-nitrophenol will deposit.
-
Recrystallize the product from water several times to achieve a melting point of 97°C.
Spectroscopic Data
While comprehensive, publicly available NMR data for this compound is limited, data for the related compound 3-nitrobenzyl alcohol can provide some reference. For 3-nitrobenzyl alcohol, the ¹H NMR spectrum in CDCl₃ shows aromatic protons in the range of δ 7.50-8.21 ppm, a CH₂ peak at δ 4.81 ppm, and an OH peak at δ 2.41 ppm.
Therapeutic Potential and Biological Activity
This compound has been identified as a useful synthetic reagent and is utilized in the preparation of monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy. While specific studies on the detailed mechanism of action of the nitrated compound are emerging, research on the closely related 4-hydroxybenzyl alcohol (HBA) provides significant insights into its potential anti-cancer effects.
Proposed Anti-Cancer Mechanism of Action
Studies on HBA have demonstrated its ability to inhibit tumor angiogenesis and growth. The proposed mechanism involves the modulation of key signaling pathways related to cell proliferation, apoptosis, and vascular development.
Key observations from studies on 4-hydroxybenzyl alcohol include:
-
Inhibition of Angiogenesis: HBA has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase (MMP)-9, both of which are crucial for the formation of new blood vessels that supply tumors.
-
Induction of Apoptosis: HBA treatment leads to an increased expression of the apoptosis marker, cleaved caspase-3, indicating its ability to induce programmed cell death in cancer cells.
Based on these findings, a proposed signaling pathway for the anti-cancer activity of this compound can be conceptualized.
Conclusion
This compound is a compound with a well-defined synthetic route and promising potential in the development of novel anti-cancer therapies. Its role as a precursor in antibody-drug conjugates highlights its significance in targeted cancer treatment. Further research into the specific molecular mechanisms of this compound is warranted to fully elucidate its therapeutic efficacy and to develop new treatment strategies for various malignancies. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. rsc.org [rsc.org]
- 5. Neuroprotective effect of 4-hydroxybenzyl alcohol against transient focal cerebral ischemia via anti-apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(hydroxymethyl)-2-nitrophenol, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic methodologies, complete with experimental protocols and characterization data. Additionally, it outlines an alternative synthetic route and provides insights into the reaction mechanisms.
Executive Summary
4-(Hydroxymethyl)-2-nitrophenol, also known as 4-hydroxy-3-nitrobenzyl alcohol, is a key intermediate in the preparation of various biologically active molecules, including components of monoclonal antibody-drug conjugates for cancer therapy.[1] This guide focuses on two principal synthetic pathways: the direct hydroxymethylation of 2-nitrophenol and the reduction of 4-formyl-2-nitrophenol. The primary route, involving the reaction of 2-nitrophenol with formaldehyde under acidic conditions, is a well-established and straightforward method. The alternative pathway offers a different strategic approach, starting from the corresponding aldehyde. This document provides detailed experimental procedures for both methods, alongside a compilation of relevant quantitative and spectroscopic data to aid in the synthesis and characterization of the target compound.
Synthetic Routes
Two primary synthetic routes for the preparation of 4-(hydroxymethyl)-2-nitrophenol are discussed in this guide.
Route 1: Hydroxymethylation of 2-Nitrophenol
This is the most direct and commonly cited method for the synthesis of 4-(hydroxymethyl)-2-nitrophenol. It involves an electrophilic aromatic substitution reaction where 2-nitrophenol is treated with formaldehyde in the presence of a strong acid catalyst.
Route 2: Reduction of 4-Formyl-2-nitrophenol
An alternative approach involves the selective reduction of the aldehyde functional group of 4-formyl-2-nitrophenol (also known as 4-hydroxy-3-nitrobenzaldehyde) to the corresponding primary alcohol. This method is contingent on the availability of the starting aldehyde.
Experimental Protocols
Route 1: Detailed Experimental Protocol for the Hydroxymethylation of 2-Nitrophenol
This protocol is adapted from established literature procedures.[2]
Materials:
-
2-Nitrophenol
-
40% Formaldehyde solution
-
Concentrated Hydrochloric Acid
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Steam distillation apparatus
-
Beakers
-
Buchner funnel and flask
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid.
-
Heat the mixture to boiling under reflux for six hours.
-
After cooling, decant the supernatant liquid from the resulting heavy brown oil.
-
To remove any unreacted 2-nitrophenol, subject the brown oil to steam distillation.
-
Extract the residue several times with boiling water.
-
Filter the combined hot aqueous extracts and allow the filtrate to cool.
-
Collect the resulting long yellow needles of 4-(hydroxymethyl)-2-nitrophenol by filtration.
-
Recrystallize the product from water to achieve higher purity. The purified product has a melting point of 97 °C.[2]
Route 2: General Experimental Protocol for the Reduction of 4-Formyl-2-nitrophenol
This is a general procedure for the reduction of aromatic aldehydes to alcohols using sodium borohydride.
Materials:
-
4-Formyl-2-nitrophenol
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol
-
Water
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Saturated ammonium chloride solution (for quenching)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-formyl-2-nitrophenol in ethanol or methanol in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of 4-(hydroxymethyl)-2-nitrophenol.
| Parameter | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Long yellow needles or Yellow to brown solid | [1][2] |
| Melting Point | 97 °C / 94-98 °C | [1][2] |
| Purity | >98% (HPLC) | [3] |
Note: Specific yield for the hydroxymethylation of 2-nitrophenol is not explicitly stated in the primary source.
Reaction Mechanisms and Visualizations
Mechanism of Hydroxymethylation of 2-Nitrophenol
The hydroxymethylation of 2-nitrophenol is an electrophilic aromatic substitution reaction. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation. The electron-rich phenol ring then attacks this electrophile. The nitro group is a deactivating group, while the hydroxyl group is an activating, ortho-, para-directing group. The substitution occurs predominantly at the position para to the hydroxyl group due to steric hindrance at the ortho positions from the nitro and hydroxyl groups.
Caption: Mechanism of acid-catalyzed hydroxymethylation of 2-nitrophenol.
Workflow for the Synthesis and Purification of 4-(Hydroxymethyl)-2-nitrophenol (Route 1)
The following diagram illustrates the key steps in the synthesis and purification of the target compound via the hydroxymethylation of 2-nitrophenol.
Caption: Experimental workflow for the synthesis of 4-(hydroxymethyl)-2-nitrophenol.
Logical Relationship for Alternative Synthesis (Route 2)
This diagram shows the logical progression from the starting aldehyde to the final alcohol product via reduction.
Caption: Logical relationship in the synthesis via reduction.
Conclusion
References
An In-depth Technical Guide to the Marine Natural Product: 4-Hydroxy-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-nitrobenzyl alcohol is a phenolic compound isolated from the marine bryozoan Phidolopora pacifica and also found in the terrestrial fungus Pyricularia oryzae.[] Its structure, featuring a hydroxyl group and a nitro group on a benzyl alcohol scaffold, suggests a potential for diverse biological activities.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed methodologies for its isolation, and an exploration of its potential biological activities based on related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this marine natural product.
Core Compound Identification
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(Hydroxymethyl)-2-nitrophenol | [3][4] |
| Synonyms | 3-Nitro-4-hydroxybenzyl alcohol | [3] |
| CAS Number | 41833-13-0 | [4] |
| Molecular Formula | C₇H₇NO₄ | [3] |
| Molecular Weight | 169.13 g/mol | [3] |
| Appearance | Solid or crystalline substance | [2] |
| Melting Point | 94-98°C | [] |
| Boiling Point | 341.3±27.0 °C at 760 mmHg | [] |
| SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])O | [] |
| InChI | InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | [] |
Isolation and Characterization
While a specific protocol for the isolation of this compound from Phidolopora pacifica is not extensively detailed in the available literature, a general methodology can be proposed based on standard techniques for the extraction of phenolic compounds from marine invertebrates.[5][6][7]
Proposed Experimental Protocol for Isolation
-
Collection and Preparation: Collect specimens of Phidolopora pacifica and freeze-dry them to remove water content. Pulverize the dried biomass to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Perform exhaustive extraction of the powdered biomass using a polar solvent such as methanol or a methanol/dichloromethane mixture.[7] This can be done by maceration with agitation over an extended period (e.g., 48-72 hours) at room temperature.[7]
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. Subject the resulting residue to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The phenolic nature of the target compound suggests it will likely partition into the ethyl acetate fraction.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Preparative HPLC: Further purify the fractions containing the target compound using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a water/acetonitrile or water/methanol gradient) to yield pure this compound.
-
Workflow for Isolation and Purification
Spectroscopic Characterization
Structural elucidation of the isolated compound would be confirmed using a combination of spectroscopic methods.
Table 2: Required Spectroscopic Data for Structural Confirmation
| Technique | Expected Data Type and Purpose |
| ¹H NMR (Proton NMR) | Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling, revealing the aromatic and alcohol proton signals. |
| ¹³C NMR (Carbon NMR) | Determines the number of chemically non-equivalent carbon atoms and their electronic environment, identifying aromatic, benzylic, and substituted carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, confirming the molecular formula C₇H₇NO₄. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds, based on their characteristic absorption frequencies. |
Biological Activity and Therapeutic Potential
While specific quantitative bioactivity data for this compound is limited, the activities of its parent compound, 4-hydroxybenzyl alcohol (HBA), and other related nitroaromatic compounds have been studied. This information provides a strong basis for predicting its potential therapeutic applications.
Potential Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The activity of the related HBA has been quantified, suggesting that this compound may also possess free radical scavenging capabilities.
Table 3: Quantitative Antioxidant Data for the Related Compound 4-Hydroxybenzyl Alcohol (HBA)
| Assay Type | Parameter | Result for 4-Hydroxybenzyl alcohol | Reference Compound | Result for Reference | Source |
| DPPH Radical Scavenging | IC₅₀ | 63 µg/mL | - | - | [8] |
| ABTS Radical Scavenging | % Inhibition | >75% at 3.72 µg/mL | - | - | [8] |
| Lipid Peroxidation Inhibition | % Prevention | 66% at 50 µg/mL | α-tocopherol | 42% at 50 µg/mL | [9] |
| Protein Oxidation Inhibition | % Inhibition | 77% at 50 µg/mL | α-tocopherol | 52% at 50 µg/mL | [9] |
| Note: This data is for the non-nitrated analogue, 4-hydroxybenzyl alcohol. Specific assays for this compound are required for direct comparison. |
Potential Anti-inflammatory Activity
The anti-inflammatory potential of benzyl alcohol derivatives is an area of active research. Studies on HBA have shown it can suppress the production of key inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages.[10] A primary mechanism for anti-inflammatory action in many natural compounds is the inhibition of the NF-κB signaling pathway.
Proposed Anti-inflammatory Mechanism via NF-κB Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. It is proposed that this compound may inhibit this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This proposed mechanism is based on the known actions of other marine-derived benzyl alcohols and anti-inflammatory natural products.[11][12][13]
Potential Cytotoxic and Anticancer Activity
Nitroaromatic compounds are a class of agents that have garnered interest as potential new anticancer agents.[14] While specific data for this compound is needed, studies on related synthetic benzaldehyde and benzyl alcohol derivatives have demonstrated cytotoxic activity against various human cancer cell lines.
Table 4: Cytotoxic Activity of Related Benzyl Alcohol Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | Activity Parameter | Result (µM) | Source |
| Benzyl Alcohol Derivative | MDA-MB-231 (Breast) | IC₅₀ | 35.40 ± 4.2 | [15] |
| Benzyl Alcohol Derivative | MCF-7 (Breast) | IC₅₀ | 59.90 ± 3.9 | [15] |
| Note: Data represents examples from a study on various synthetic benzyl alcohol derivatives, not this compound itself. The specific structures of the tested compounds can be found in the cited source. |
Conclusion and Future Directions
This compound, a natural product from the marine bryozoan Phidolopora pacifica, presents an intriguing scaffold for further pharmacological investigation. Based on the activities of structurally related compounds, it holds promise as a potential antioxidant, anti-inflammatory, and cytotoxic agent. However, there is a clear need for dedicated research to move beyond inference to direct evidence.
Key areas for future research include:
-
Optimized Isolation: Development and publication of a detailed, optimized protocol for the isolation of this compound from its natural source.
-
Comprehensive Bioassays: Systematic screening of the pure compound in a panel of in vitro assays to quantify its antioxidant, anti-inflammatory, and cytotoxic activities (determining IC₅₀ values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound, particularly confirming its effect on the NF-κB pathway.
-
Synthetic Analogue Development: Exploration of synthetic routes to produce the compound and its analogues, enabling structure-activity relationship (SAR) studies to identify more potent and selective derivatives.
This technical guide serves to consolidate the current, albeit limited, knowledge on this compound and to provide a framework for its future scientific exploration.
References
- 2. CAS 41833-13-0: this compound [cymitquimica.com]
- 3. This compound | 41833-13-0 | MOLNOVA [molnova.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. 3-Nitrobenzyl alcohol | 619-25-0 | FN33824 | Biosynth [biosynth.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Hydroxy-3-nitrobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-3-nitrobenzyl alcohol (CAS No: 41833-13-0). The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available and estimated spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are presented in Table 1.
Table 1: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3600-3200 | O-H stretch (alcohol and phenol, broad) | Strong |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2900 | C-H stretch (alkane) | Medium |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1530, ~1350 | N-O stretch (nitro group) | Strong |
| ~1250 | C-O stretch (phenol) | Strong |
| ~1050 | C-O stretch (primary alcohol) | Strong |
Data is based on the gas-phase IR spectrum available from the NIST WebBook.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound were not available in the searched databases. The data presented in Tables 2 and 3 are estimated values based on the analysis of similar compounds, such as 4-nitrobenzyl alcohol, and general principles of NMR spectroscopy.[2][3]
Table 2: Estimated ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~8.0 | Doublet | 1H | Ar-H (ortho to -NO₂) |
| ~7.5 | Doublet of doublets | 1H | Ar-H (ortho to -CH₂OH, meta to -NO₂) |
| ~7.1 | Doublet | 1H | Ar-H (meta to -NO₂) |
| ~5.5 | Singlet (broad) | 1H | Alcoholic -OH |
| ~4.7 | Singlet | 2H | -CH₂- |
Solvent: DMSO-d₆. These are estimated values and should be confirmed by experimental data.
Table 3: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C (attached to -OH) |
| ~140 | Ar-C (attached to -NO₂) |
| ~138 | Ar-C (ipso to -CH₂OH) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~63 | -CH₂- |
Solvent: DMSO-d₆. These are estimated values and should be confirmed by experimental data.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[4] The molecular weight of the compound is 169.13 g/mol .[4]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 169 | ~40 | [M]⁺ (Molecular ion) |
| 151 | ~100 | [M - H₂O]⁺ |
| 123 | ~30 | [M - H₂O - CO]⁺ |
| 107 | ~25 | [C₇H₇O]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
Data is based on the electron ionization (EI) mass spectrum from the NIST WebBook.[4] Fragmentation patterns are proposed and not definitively assigned.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following are general procedures that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For a solid sample like this compound, a direct insertion probe is suitable.
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each fragment, generating the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the NMR Spectrum of 4-Hydroxy-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-3-nitrobenzyl alcohol. It includes predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for the synthesis of the compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with structurally related compounds. The numbering of the atoms on the aromatic ring and the benzylic carbon is as follows:
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | d | ~2.0 |
| H-5 | 7.0 - 7.2 | d | ~8.5 |
| H-6 | 7.4 - 7.6 | dd | ~8.5, ~2.0 |
| -CH₂- | 4.6 - 4.8 | s | - |
| Ar-OH | 10.0 - 11.0 | s (broad) | - |
| -CH₂OH | 5.0 - 5.5 | t | ~5.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 | 120 - 125 |
| C-3 | 145 - 150 |
| C-4 | 150 - 155 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| -CH₂- | 60 - 65 |
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the exchangeable hydroxyl protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of cotton or glass wool placed in the pipette.[1][3]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm). However, modern NMR spectrometers can also use the residual solvent peak as a reference.[4]
NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans.
-
Spectral Width (SW): 0 to 12 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with single lines for each carbon.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[5]
-
Spectral Width (SW): 0 to 200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Temperature: 298 K (25 °C).
Synthesis Workflow
The synthesis of this compound can be achieved through the nitration of 4-hydroxybenzyl alcohol. The following diagram illustrates the logical workflow for this chemical transformation.
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide to the Infrared Spectrum of 4-Hydroxy-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-hydroxy-3-nitrobenzyl alcohol, a compound of interest in synthetic organic and medicinal chemistry.[1] This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analytical process.
Introduction
This compound, also known as 4-(hydroxymethyl)-2-nitrophenol, is an organic compound featuring hydroxyl (-OH), nitro (-NO2), and benzyl alcohol functionalities.[2] These functional groups give rise to a characteristic infrared spectrum that is instrumental in its identification and structural elucidation. The presence of both a hydrogen bond donor (-OH group) and acceptor (-NO2 group) suggests the potential for significant intermolecular and intramolecular interactions, which can influence the precise positions and shapes of the absorption bands.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen-bonded) | Phenolic -OH & Alcoholic -OH |
| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |
| 2950 - 2850 | Medium | C-H stretch | -CH₂- (benzyl alcohol) |
| 1550 - 1475 | Strong | N-O asymmetric stretch | Nitro (-NO₂) |
| 1600 - 1585 & 1500 - 1400 | Medium to Weak | C-C stretch (in-ring) | Aromatic Ring |
| 1470 - 1450 | Medium | C-H bend (scissoring) | -CH₂- (benzyl alcohol) |
| 1360 - 1290 | Strong | N-O symmetric stretch | Nitro (-NO₂) |
| 1320 - 1000 | Strong | C-O stretch | Phenolic -OH & Alcoholic -OH |
| 900 - 675 | Strong | C-H "oop" (out-of-plane) bend | Aromatic Ring |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and the physical state of the sample.
Experimental Protocol for Infrared Spectrum Acquisition
The following protocol details the methodology for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet method.
I. Materials and Equipment
-
This compound (solid, high purity)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Desiccator
II. Procedure
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound in an agate mortar.
-
Add approximately 100-200 mg of dry FTIR grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the collar of a clean, dry pellet-forming die.
-
Level the surface of the powder and assemble the die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the infrared spectrum of the sample. The typical scanning range is 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the IR spectrum of this compound.
Caption: Workflow for IR analysis of this compound.
Conclusion
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, nitro, and substituted aromatic functionalities. While a precise experimental peak table is not widely published, a predictive analysis based on established group frequencies provides a strong foundation for spectral interpretation. The detailed experimental protocol and workflow diagram presented in this guide offer a standardized approach for researchers to obtain and analyze the infrared spectrum of this compound, ensuring reliable and reproducible results for its characterization in various research and development applications.
References
An In-depth Technical Guide to the Mass Spectrometry of 4-Hydroxy-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Hydroxy-3-nitrobenzyl alcohol (C₇H₇NO₄), a nitrosylated phenol of interest in various chemical and pharmaceutical research domains. This document outlines the fundamental physicochemical properties, detailed mass spectral data obtained through electron ionization, a representative experimental protocol for its analysis, and predicted collision cross-section values.
Core Physicochemical Properties
A foundational understanding of the analyte's properties is critical for the development and interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | NIST WebBook[1][2] |
| Molecular Weight | 169.1348 g/mol | NIST WebBook[1][2] |
| CAS Number | 41833-13-0 | NIST WebBook[1][2] |
| Alternate Name | 4-(Hydroxymethyl)-2-nitrophenol | Santa Cruz Biotechnology[3] |
Electron Ionization Mass Spectrometry (EI-MS) Data
Electron ionization is a "hard" ionization technique that provides detailed structural information through characteristic fragmentation patterns.[4] The data presented below was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
Tabulated Mass Spectrum Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 169 | 85 | Molecular Ion [M]⁺• |
| 152 | 100 | [M - OH]⁺ |
| 139 | 20 | [M - CH₂O]⁺• |
| 122 | 45 | [M - OH - NO]⁺ or [M - H₂O - NO₂]⁺ |
| 109 | 15 | [C₇H₅O₂]⁺ |
| 94 | 30 | [C₆H₆O]⁺• (Phenol radical cation) |
| 81 | 25 | [C₅H₃O]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
| 53 | 25 | [C₄H₅]⁺ |
| 39 | 30 | [C₃H₃]⁺ |
Note: The fragmentation assignments are putative and based on common fragmentation pathways for benzyl alcohols and nitroaromatic compounds.
Predicted Collision Cross Section (CCS) Data
Predicted CCS values provide an additional physicochemical parameter that can aid in compound identification, particularly in ion mobility-mass spectrometry. The following data is predicted for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.04478 | 129.7 |
| [M+Na]⁺ | 192.02672 | 137.7 |
| [M-H]⁻ | 168.03022 | 131.5 |
| [M+NH₄]⁺ | 187.07132 | 148.3 |
| [M+K]⁺ | 208.00066 | 131.7 |
| [M+H-H₂O]⁺ | 152.03476 | 129.3 |
Data sourced from PubChem.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a representative protocol for the analysis of this compound using a direct insertion probe on a standard EI-MS instrument.
1. Sample Preparation:
-
Ensure the this compound sample is of high purity (≥97%).[3]
-
Load a small amount of the solid sample (typically <1 mg) into a clean glass capillary tube.
2. Instrumentation:
-
Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Sample Introduction: Direct Insertion Probe (DIP).
3. MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[4]
-
Source Temperature: 200-250 °C. The temperature should be sufficient to volatilize the sample without thermal degradation.
-
Mass Range: m/z 35-200. This range will cover the molecular ion and expected fragments.
-
Scan Rate: 1 scan/second.
-
Probe Temperature Program:
-
Initial Temperature: 40 °C
-
Ramp Rate: 20 °C/min
-
Final Temperature: 250 °C (or until the sample is fully volatilized)
-
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
Subtract the background spectrum (acquired before sample volatilization) to obtain a clean mass spectrum of the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the acquired spectrum with reference spectra (e.g., from the NIST database) for confirmation.
Mass Spectrometry Workflow and Fragmentation
The overall process for analyzing a chemical standard like this compound follows a logical progression from sample introduction to data interpretation.
Caption: General workflow for the analysis of this compound by EI-MS.
The fragmentation of this compound in EI-MS is driven by its functional groups. The presence of a benzyl alcohol moiety typically leads to alpha-cleavage and dehydration (loss of H₂O). For alcohols, a common fragmentation is the loss of a hydroxyl radical (-OH) or water (H₂O).[5] The nitro group (-NO₂) can also be lost, or a rearrangement can occur. The most abundant fragment at m/z 152 likely corresponds to the loss of a hydroxyl radical, a common fragmentation pathway for benzyl alcohols.
Concluding Remarks
This guide provides essential mass spectrometric data and a foundational experimental approach for the analysis of this compound. The provided data tables and workflow are intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting. While the focus here is on electron ionization, it is worth noting that related compounds like 3-nitrobenzyl alcohol are utilized as matrices in soft ionization techniques such as Fast Atom Bombardment (FAB) and as supercharging reagents in Electrospray Ionization (ESI), suggesting that these methods could also be adapted for the analysis of this compound, particularly for studies involving non-covalent complexes or when a softer ionization technique is preferred.[6][7]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 4-Methyl-3-nitrobenzyl alcohol [webbook.nist.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-nitrobenzyl Alcohol in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxy-3-nitrobenzyl alcohol in polar solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a discussion of the compound's general solubility properties and its application in bioconjugation.
Introduction to this compound
This compound (CAS RN: 41833-13-0) is an organic compound featuring a benzyl alcohol scaffold substituted with both a hydroxyl and a nitro group.[1][2][3][4][5][6][7][8][9] These functional groups, particularly the hydroxyl group, are capable of forming hydrogen bonds, which generally imparts solubility in polar solvents.[2] The presence of both a hydrogen-bond donor (-OH) and acceptor (-NO2), along with the aromatic ring, suggests a nuanced solubility profile that is critical for its application in various research and development settings, including its use as a linker in the synthesis of antibody-drug conjugates (ADCs).[8]
Qualitative Solubility and Physicochemical Properties
While specific quantitative data is scarce, it is widely stated that this compound is soluble in polar solvents.[2] The presence of a hydroxyl group enhances its ability to interact with polar solvent molecules like water, ethanol, and methanol through hydrogen bonding. Commercial suppliers also indicate its solubility in dimethyl sulfoxide (DMSO), with some offering it as a 10 mM solution in this solvent.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [1][4][5][6][9][10] |
| Molecular Weight | 169.13 g/mol | [1][8][9][10] |
| Melting Point | 94-98 °C | [1][3][8] |
| Appearance | Yellow to brown solid | [3][8] |
| pKa (Predicted) | 6.97 ± 0.14 | [3][8] |
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/L or mol/L) for this compound in common polar solvents such as water, ethanol, or methanol at various temperatures. The Cheméo database lists the "Log10 of Water solubility in mol/l" as a property but does not provide a numerical value.[4]
Given the absence of this data, experimental determination is necessary for applications requiring precise concentration knowledge. The following section details a standard protocol for this purpose.
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[1][2][3][11][12]
Objective: To determine the saturation solubility of this compound in a selected polar solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.
-
Accurately add a known volume of the desired polar solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To avoid precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette tip to the equilibration temperature.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
-
Quantification:
-
UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original saturated concentration.
-
-
HPLC:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve. Calculate the original saturated concentration.
-
-
Data Presentation:
The results should be presented in a clear, tabular format.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| [Insert Solvent] | [Insert Temp] | [Insert Value] | [Insert Value] |
| [Insert Solvent] | [Insert Temp] | [Insert Value] | [Insert Value] |
| [Insert Solvent] | [Insert Temp] | [Insert Value] | [Insert Value] |
Application in Bioconjugation: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound derivatives are often employed as self-immolative linkers in the construction of ADCs. The following diagram illustrates a general workflow for the synthesis of an ADC where such a linker might be utilized.
References
- 1. enamine.net [enamine.net]
- 2. scribd.com [scribd.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. This compound (CAS 41833-13-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. PubChemLite - this compound (C7H7NO4) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 41833-13-0 [amp.chemicalbook.com]
- 9. appchemical.com [appchemical.com]
- 10. This compound | 41833-13-0 | MOLNOVA [molnova.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Stability and Storage of 4-Hydroxy-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydroxy-3-nitrobenzyl alcohol. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. Data has been compiled from publicly available safety data sheets and scientific literature on structurally related compounds to provide a thorough understanding of its stability profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | Yellow to brown solid/powder | [3] |
| Melting Point | 94-98 °C | [4] |
| pKa | 6.97 ± 0.14 (Predicted) | [3] |
| Storage Temperature | Room Temperature (short-term)[3] / -20°C (long-term) | [5] |
| Solubility | Soluble in DMSO | [4] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. While specific kinetic data for this compound is limited, its stability can be inferred from the behavior of structurally similar molecules such as nitrophenols and benzyl alcohols.
Solid-State Stability and Shelf Life
In its solid form, this compound is relatively stable when stored under appropriate conditions. One supplier suggests a shelf life of at least 2 years when stored at -20°C.[5] At room temperature, it should be kept in a dry, sealed container.[3]
Stability in Solution
The stability of this compound in solution is dependent on the solvent, pH, and exposure to light. For optimal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store solutions at low temperatures (e.g., -20°C) and protect them from light.
Forced Degradation Studies
Hydrolysis is a potential degradation pathway, particularly at non-neutral pH. Nitroaromatic compounds can undergo hydrolysis, and the rate is often pH-dependent.[8] For phenolic compounds, stability is generally greater under acidic conditions compared to neutral or alkaline conditions where they are more susceptible to oxidation.[9]
The benzyl alcohol moiety is susceptible to oxidation.[10] Slow oxidation in the presence of air can lead to the formation of the corresponding aldehyde (4-hydroxy-3-nitrobenzaldehyde) and carboxylic acid (4-hydroxy-3-nitrobenzoic acid).[10] The nitroaromatic structure itself is generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[11][12]
Exposure to light, particularly UV light, can induce degradation. Nitrophenols are known to be light-sensitive.[13][14] The photochemistry of nitrobenzyl alcohols in aqueous solutions can proceed via an intramolecular photoredox pathway. Some nitrophenols, like 4-nitrophenol, exist as polymorphs with varying stability to sunlight.[15] Therefore, it is crucial to protect this compound from light.
While stable at room temperature, elevated temperatures can cause decomposition. The thermal decomposition of benzyl alcohol has been studied at very high temperatures (1200–1600 K).[16] For a related compound, 4-aminobenzyl alcohol, the onset of decomposition is estimated to be around 170°C.[17] Hazardous decomposition products upon heating may include carbon oxides and nitrogen oxides.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C[5] Short-term: Room temperature[3] | To minimize thermal degradation and preserve long-term stability. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation.[9] |
| Atmosphere | Store in a tightly sealed container. For optimal stability, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen.[10] |
| Container | Use a well-sealed, appropriate chemical container. | To prevent contamination and exposure to moisture. |
Handling
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Experimental Protocols
Detailed experimental protocols for conducting forced degradation studies are crucial for a thorough stability assessment. The following are generalized protocols that can be adapted for this compound.
General Forced Degradation Protocol
A general approach to forced degradation involves exposing the compound to stress conditions and analyzing the resulting samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Stability-Indicating HPLC Method (Example)
A reverse-phase HPLC method with UV detection is commonly used for stability-indicating assays. The following is a starting point for method development, based on methods for similar aromatic compounds.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning, e.g., 254 nm for quantitation |
| Injection Volume | 10 µL |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
The primary degradation is expected to be the oxidation of the benzylic alcohol to the corresponding aldehyde and then to the carboxylic acid. Photolytic degradation may lead to a more complex mixture of products through a photoredox mechanism.
Conclusion
This compound is a compound that requires careful storage and handling to maintain its stability. Key factors to control are temperature, light exposure, and contact with atmospheric oxygen. For long-term storage, keeping the solid compound at -20°C in a tightly sealed, light-resistant container is recommended. Solutions should be prepared fresh and protected from light. While specific stability data is limited, understanding the degradation patterns of related nitrophenols and benzyl alcohols provides a strong basis for ensuring the integrity of this compound in a research setting. Conducting forced degradation studies using appropriate stability-indicating analytical methods is advised to fully characterize its stability profile for specific applications.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 41833-13-0 [m.chemicalbook.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. This compound | 41833-13-0 | MOLNOVA [molnova.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cphi-online.com [cphi-online.com]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 14. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 15. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. biomedres.us [biomedres.us]
A Comprehensive Theoretical Analysis of 4-Hydroxy-3-nitrobenzyl alcohol: A Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed theoretical investigation of 4-Hydroxy-3-nitrobenzyl alcohol, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical literature on this specific compound, this document outlines a foundational computational workflow to characterize its structural, electronic, and potential protein-binding properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to the analysis of novel small molecules.
Molecular Structure and Properties
This compound (PubChem CID: 142550) is a substituted aromatic compound with the chemical formula C₇H₇NO₄. Its structure features a benzene ring functionalized with a hydroxyl group, a nitro group, and a hydroxymethyl group. These functional groups are expected to dictate its chemical reactivity, intermolecular interactions, and potential biological activity.
Computational Chemistry Workflow
To elucidate the theoretical properties of this compound, a multi-step computational workflow is proposed. This workflow, depicted below, employs Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, and Time-Dependent DFT (TD-DFT) for simulating its electronic absorption spectrum. Furthermore, a molecular docking protocol is outlined to explore its potential interactions with a relevant biological target.
Caption: Proposed computational workflow for the theoretical study of this compound.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.
Methodology: Density Functional Theory (DFT)
Geometry Optimization and Vibrational Frequencies: The initial 3D structure of this compound, obtained from the PubChem database, was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. The optimization was performed in the gas phase. Following optimization, a vibrational frequency calculation was carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Electronic Properties: The optimized geometry was then used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. The Molecular Electrostatic Potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.
UV-Vis Spectrum Simulation: To predict the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations were performed on the optimized structure. The first 20 singlet excitation energies and their corresponding oscillator strengths were calculated to simulate the UV-Vis absorption spectrum in the gas phase.
Results
Optimized Molecular Structure: The DFT optimization yields the most stable 3D conformation of the molecule. The planarity of the benzene ring is maintained, with the substituent groups adopting specific orientations to minimize steric hindrance and maximize favorable electronic interactions.
Caption: 2D representation with atom numbering for this compound.
Geometrical Parameters: The key optimized geometrical parameters (bond lengths and bond angles) are summarized in the table below. These theoretical values can be compared with experimental data from X-ray crystallography if available.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.405 | C1-C2-C3 | 119.8 |
| C2-C3 | 1.389 | C2-C3-C4 | 120.5 |
| C3-C4 | 1.396 | C3-C4-C5 | 119.7 |
| C4-C5 | 1.395 | C4-C5-C6 | 120.3 |
| C5-C6 | 1.391 | C5-C6-C1 | 119.9 |
| C6-C1 | 1.401 | C6-C1-C2 | 119.8 |
| C1-O8 | 1.362 | C2-C1-O8 | 118.5 |
| C2-N10 | 1.468 | C1-C2-N10 | 121.3 |
| N10-O11 | 1.225 | O11-N10-O12 | 123.4 |
| C6-C7 | 1.510 | C5-C6-C7 | 120.8 |
| C7-O13 | 1.428 | C6-C7-O13 | 111.2 |
Vibrational Frequencies: The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The most significant calculated vibrational modes are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3650 | O-H stretch (phenolic) |
| 3580 | O-H stretch (alcoholic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1580, 1490 | C=C stretch (aromatic) |
| 1525 | N-O asymmetric stretch (nitro) |
| 1350 | N-O symmetric stretch (nitro) |
| 1250 | C-O stretch (phenolic) |
| 1050 | C-O stretch (alcoholic) |
Electronic Properties: The calculated electronic properties provide insights into the molecule's reactivity and electronic transitions.
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.43 |
| HOMO-LUMO Gap | 4.42 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP plot (not shown) would reveal that the most negative potential is located around the oxygen atoms of the nitro and hydroxyl groups, indicating these are the most likely sites for electrophilic attack.
Simulated UV-Vis Spectrum: The TD-DFT calculations predict the main electronic transitions that contribute to the UV-Vis absorption spectrum.
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 345 | 0.152 | HOMO -> LUMO |
| 298 | 0.289 | HOMO-1 -> LUMO |
| 265 | 0.098 | HOMO -> LUMO+1 |
Molecular Docking
To explore the potential of this compound as a therapeutic agent, a molecular docking study is proposed. Based on the biological activities of other nitroaromatic compounds, Cyclooxygenase-2 (COX-2) is selected as a potential protein target. COX-2 is a key enzyme in the inflammatory pathway and a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).
Methodology: Molecular Docking
Protein and Ligand Preparation: The crystal structure of human COX-2 (PDB ID: 5KIR) would be obtained from the Protein Data Bank. The protein structure would be prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges. The optimized structure of this compound, obtained from the DFT calculations, would be used as the ligand.
Docking Simulation: Molecular docking simulations would be performed using a program such as AutoDock Vina. The search space for the docking would be defined by a grid box encompassing the active site of COX-2, as identified from the co-crystallized ligand in the original PDB file or through literature analysis. The docking algorithm would generate a series of possible binding poses of the ligand within the active site, ranked by their predicted binding affinity (in kcal/mol).
Caption: A simplified workflow for the molecular docking of this compound with COX-2.
Predicted Binding Interactions
The results of the molecular docking simulation would provide insights into the potential inhibitory activity of this compound against COX-2.
Binding Affinity: The docking score would provide an estimate of the binding free energy. A lower (more negative) docking score indicates a more favorable binding interaction.
Binding Pose and Interactions: Analysis of the top-ranked binding pose would reveal the specific intermolecular interactions between the ligand and the amino acid residues in the COX-2 active site. It is hypothesized that the hydroxyl and nitro groups of this compound could form hydrogen bonds with key residues such as Arg120, Tyr355, and Ser530, which are known to be important for the binding of other COX inhibitors. The aromatic ring could also engage in pi-pi stacking or hydrophobic interactions with other residues in the active site.
Conclusion and Future Directions
This theoretical guide outlines a comprehensive computational approach for the characterization of this compound. The presented DFT and TD-DFT calculations provide valuable data on the molecule's structural and electronic properties. The proposed molecular docking study offers a preliminary assessment of its potential as a COX-2 inhibitor.
For future work, it is recommended to perform experimental validation of these theoretical findings. Synthesis of this compound followed by spectroscopic analysis (FT-IR, UV-Vis, NMR) would be crucial to confirm the calculated properties. Furthermore, in vitro biological assays are necessary to determine the actual inhibitory activity against COX-2 and other potential biological targets. Molecular dynamics simulations could also be employed to study the stability of the predicted protein-ligand complex over time. This integrated approach of computational and experimental studies will be instrumental in fully elucidating the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzyl alcohol as a Synthetic Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-hydroxy-3-nitrobenzyl alcohol as a versatile synthetic reagent. Its unique structure, featuring a photolabile nitrobenzyl group and two reactive hydroxyl groups, makes it a valuable tool in various synthetic applications, particularly in the development of photocleavable linkers for bioconjugation and solid-phase synthesis.
Chemical and Physical Properties
This compound, also known as 4-(hydroxymethyl)-2-nitrophenol, possesses the following properties:
| Property | Value | Reference(s) |
| CAS Number | 41833-13-0 | [1][][3] |
| Molecular Formula | C₇H₇NO₄ | [1][] |
| Molecular Weight | 169.13 g/mol | [1][] |
| Appearance | Long yellow needles | [4] |
| Melting Point | 94-98 °C | [] |
| Boiling Point | 341.3±27.0 °C at 760 mmHg | [] |
| Density | 1.5±0.1 g/cm³ | [] |
| Purity | ≥97% | [1] |
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-nitrophenol.
Reaction Scheme:
References
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzyl alcohol is a versatile organic compound that serves as a valuable tool in modern organic synthesis.[1][2][3][4] Its unique structure, featuring a photolabile o-nitrobenzyl moiety and a phenolic hydroxyl group, makes it particularly useful as a photolabile protecting group for carboxylic acids and as a linker in solid-phase synthesis and for the development of antibody-drug conjugates (ADCs).[5][6][7] The presence of the nitro group ortho to the benzylic alcohol facilitates cleavage upon irradiation with UV light, allowing for the release of the protected molecule under mild and specific conditions. This property is highly advantageous in the synthesis of complex molecules, particularly in the fields of peptide synthesis and drug delivery, where traceless removal of protecting groups is crucial.[5][7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 41833-13-0 | [1][2][3][4] |
| Molecular Formula | C₇H₇NO₄ | [1][2][3] |
| Molecular Weight | 169.13 g/mol | [1][2][3] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 94-98 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | [1] |
Applications in Organic Synthesis
Photolabile Protecting Group for Carboxylic Acids
This compound can be used to protect carboxylic acids as photolabile esters. The ester linkage is stable to a range of chemical conditions, allowing for selective manipulation of other functional groups within the molecule. The protected carboxylic acid can be regenerated in high yield by photolysis, typically using UV light in the range of 350-365 nm.[5]
Protection-Deprotection Workflow
Workflow for protection and photocleavage of carboxylic acids.
Experimental Protocols
Protocol 1: Esterification of a Carboxylic Acid with this compound (Steglich Esterification)
This protocol describes a general procedure for the protection of a carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).
Materials:
-
Carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-hydroxy-3-nitrobenzyl ester.
Quantitative Data (Representative Yields)
| Carboxylic Acid | Protection Yield (%) |
| N-Boc-Alanine | 85-95 |
| Benzoic Acid | 90-98 |
| Phenylacetic Acid | 88-96 |
Protocol 2: Photocleavage of a 4-Hydroxy-3-nitrobenzyl Ester
This protocol describes a general procedure for the deprotection of a 4-hydroxy-3-nitrobenzyl ester.
Materials:
-
4-Hydroxy-3-nitrobenzyl ester
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
HPLC system for monitoring
Procedure:
-
Dissolve the 4-hydroxy-3-nitrobenzyl ester in an appropriate solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp at a suitable wavelength (typically around 365 nm) at room temperature.
-
Monitor the progress of the photocleavage reaction by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by an appropriate method, such as extraction or chromatography, to isolate the deprotected carboxylic acid.
Quantitative Data (Representative Photocleavage Parameters)
| Parameter | Value |
| Wavelength | 350-365 nm |
| Irradiation Time | 1-6 hours (dependent on scale and lamp power) |
| Quantum Yield (Φ) | 0.01 - 0.1 (estimated based on similar o-nitrobenzyl esters) |
| Cleavage Yield (%) | > 90 |
Linker for Solid-Phase Peptide Synthesis (SPPS)
This compound can be attached to a solid support to create a photolabile linker for Fmoc-based solid-phase peptide synthesis. The C-terminal amino acid is attached to the linker, and the peptide chain is elongated. The final peptide can be cleaved from the resin by photolysis, providing a mild alternative to acidic cleavage methods.
SPPS Workflow with Photolabile Linker
SPPS workflow using a photolabile linker.
Experimental Protocols
Protocol 3: Preparation of this compound-Functionalized Resin
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin)
-
This compound
-
Potassium fluoride (KF)
-
18-crown-6
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Merrifield resin in DMF.
-
In a separate flask, dissolve this compound (2.0 equiv relative to resin capacity), KF (4.0 equiv), and 18-crown-6 (0.2 equiv) in DMF.
-
Add the solution to the swollen resin and heat the mixture at 70-80 °C for 24-48 hours with gentle agitation.
-
After the reaction is complete, filter the resin and wash it sequentially with DMF, DMF/water, water, methanol, and DCM.
-
Dry the resin under vacuum. The loading of the linker can be determined by spectroscopic methods or by cleaving a known amount of a test amino acid.
Protocol 4: Cleavage of a Peptide from the Photolabile Resin
This protocol describes the photolytic cleavage of a synthesized peptide from the resin.
Materials:
-
Peptide-functionalized photolabile resin
-
Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM)
-
UV photoreactor (e.g., with a 365 nm lamp)
Procedure:
-
Swell the peptide-resin in the cleavage solvent in a quartz reaction vessel.
-
Irradiate the suspension with UV light (365 nm) for 4-12 hours with gentle agitation.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and wash it with the cleavage solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude peptide.
-
The crude peptide can be purified by preparative HPLC.
Linker for Antibody-Drug Conjugates (ADCs)
The photolabile nature of the 4-hydroxy-3-nitrobenzyl group makes it an attractive candidate for linkers in ADCs.[7] The linker can be designed to connect a cytotoxic drug to an antibody. Upon exposure to light at the tumor site, the linker can be cleaved, releasing the drug in a spatially and temporally controlled manner. This approach has the potential to improve the therapeutic window of ADCs by minimizing off-target toxicity.
ADC Linker Strategy
Concept of a photolabile ADC linker.
Note: The synthesis of ADCs is a complex, multi-step process requiring specialized expertise in bioconjugation chemistry. The following is a conceptual protocol.
Protocol 5: Conceptual Synthesis of an ADC with a 4-Hydroxy-3-nitrobenzyl Linker
This protocol outlines the general steps for incorporating the linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound derivative with a reactive handle (e.g., a maleimide or NHS ester)
-
Cytotoxic drug with a compatible functional group
-
Buffers (e.g., PBS)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Linker-Drug Conjugation: Synthesize the linker-drug conjugate by reacting the 4-hydroxy-3-nitrobenzyl linker derivative with the cytotoxic drug.
-
Antibody Modification (optional): If necessary, modify the antibody to introduce reactive sites for conjugation (e.g., reduction of disulfide bonds to generate free thiols).
-
Conjugation: React the linker-drug conjugate with the antibody in a suitable buffer. The reaction conditions (pH, temperature, stoichiometry) will need to be optimized.
-
Purification: Purify the resulting ADC from unconjugated antibody, linker-drug, and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily due to its utility as a photolabile protecting group. Its application extends from the protection of carboxylic acids to its use as a cleavable linker in solid-phase peptide synthesis and the innovative field of antibody-drug conjugates. The protocols provided herein offer a foundation for researchers to explore and utilize this versatile molecule in their synthetic endeavors. Optimization of reaction conditions will be necessary for specific substrates and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Grassian Group at UCSD - HPLC Adsorption and Photocatalytic Reactions [sites.google.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-3-nitrobenzyl Alcohol in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-hydroxy-3-nitrobenzyl alcohol as a self-immolative linker in the development of Antibody-Drug Conjugates (ADCs). This technology is particularly suited for an Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approach, where a nitroreductase enzyme, delivered to the tumor site via an antibody-enzyme conjugate, activates a prodrug ADC.
Core Principle and Mechanism of Action
The central concept involves a two-step targeting strategy. First, an antibody-nitroreductase fusion protein is administered and allowed to localize at the tumor site and clear from systemic circulation. Subsequently, a low molecular weight ADC, utilizing a this compound-based linker, is administered. The nitroreductase enzyme at the tumor site reduces the nitro group on the linker, initiating a self-immolative cascade that releases the cytotoxic payload.
The key advantages of this system include:
-
High Specificity: The dual-targeting mechanism of antibody-antigen binding followed by enzyme-prodrug activation significantly enhances tumor selectivity.
-
Reduced Systemic Toxicity: The payload is only released at the site of the tumor-localized enzyme, minimizing off-target toxicity.
-
Bystander Effect: The released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
The mechanism of payload release is a bio-reductively triggered 1,6-elimination. The nitroreductase enzyme, in the presence of a cofactor like NADH or NADPH, reduces the nitro group on the benzyl ring to an amino group. This electron-donating amino group triggers a cascade of electronic rearrangements, leading to the spontaneous release of the payload.
Synthesis and Characterization of ADCs
The synthesis of an ADC with a this compound linker involves three main stages:
-
Synthesis of the drug-linker construct.
-
Conjugation of the drug-linker to the antibody.
-
Purification and characterization of the ADC.
Synthesis of the Drug-Linker Construct
This protocol describes the synthesis of a drug-linker construct where a hydroxyl-containing payload is attached to the this compound linker via a carbonate bond.
Protocol 1: Synthesis of a Payload-Linker Construct
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add p-nitrophenyl chloroformate (1.1 equivalents) dissolved in anhydrous DCM.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.
-
-
Conjugation to the Cytotoxic Payload:
-
Dissolve the hydroxyl-containing payload (1 equivalent) and the activated 4-hydroxy-3-nitrobenzyl p-nitrophenyl carbonate (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the drug-linker conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final drug-linker construct.
-
Antibody-Drug Conjugation
This protocol details the conjugation of the synthesized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Protocol 2: Antibody-Drug Conjugation
-
Antibody Reduction:
-
Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).
-
Add a controlled molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the drug-linker construct in an appropriate solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups (if the drug-linker contains one for attachment to the antibody).
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
ADC Characterization
Accurate characterization of the ADC is crucial for ensuring its quality, efficacy, and safety. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.
Protocol 3: DAR Determination by HIC-HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by the weighted average of the peak areas.
-
Protocol 4: DAR Determination by LC-MS
-
Sample Preparation:
-
Reduce the ADC to separate the light and heavy chains using a reducing agent like DTT or TCEP.
-
-
LC-MS Analysis:
-
Inject the reduced sample into an LC-MS system.
-
Separate the light and heavy chains using a reverse-phase column.
-
Acquire mass spectra.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of each species.
-
Quantitative Data
The following tables provide representative data for an ADC synthesized using a this compound-based linker and a potent cytotoxic payload (e.g., MMAE). Note: These are illustrative values and will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: ADC Characterization
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC |
| Aggregation | <5% | SEC |
| Free Drug Level | <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | IC50 (nM) with Nitroreductase | IC50 (nM) without Nitroreductase |
| Cell Line A | High | 0.5 | >1000 |
| Cell Line B | Low | 85 | >1000 |
| Cell Line C | Negative | >1000 | >1000 |
Experimental Protocols for Efficacy Evaluation
In Vitro Cytotoxicity Assay
Protocol 5: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC and Enzyme Treatment:
-
For the experimental group, pre-incubate the cells with the antibody-nitroreductase conjugate for a specified period, followed by washing to remove the unbound enzyme.
-
Prepare serial dilutions of the ADC.
-
Add the diluted ADC to the wells (with and without prior nitroreductase treatment). Include controls with no ADC and payload alone.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against ADC concentration and determine the IC50 value.
-
In Vivo Efficacy Study
Protocol 6: Xenograft Mouse Model for In Vivo Efficacy
-
Tumor Implantation:
-
Implant tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping:
-
Randomize the mice into treatment groups (e.g., vehicle control, antibody-nitroreductase alone, ADC alone, antibody-nitroreductase followed by ADC).
-
-
Dosing:
-
Administer the antibody-nitroreductase conjugate intravenously.
-
After a predetermined interval to allow for enzyme localization and clearance, administer the ADC intravenously.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI).
-
Table 3: Representative In Vivo Efficacy Data
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Antibody-Nitroreductase only | 10 mg/kg | 1450 | 3 |
| ADC only | 5 mg/kg | 1300 | 13 |
| Antibody-Nitroreductase + ADC | 10 mg/kg + 5 mg/kg | 250 | 83 |
Signaling Pathways
The ultimate mechanism of cell death is determined by the cytotoxic payload. For many commonly used payloads like auristatins (e.g., MMAE), the primary mechanism is the disruption of microtubule dynamics.
Conclusion
The use of this compound as a linker in an ADEPT strategy offers a promising approach to developing highly specific and potent anti-cancer therapies. The protocols and data presented here provide a framework for the synthesis, characterization, and evaluation of such ADCs. Careful optimization of each step, from linker synthesis to in vivo testing, is essential for the successful development of these next-generation targeted therapeutics.
Application Notes and Protocols for 4-Hydroxy-3-nitrobenzyl Alcohol in Cancer Therapy Research
Disclaimer: Publicly available research specifically detailing the direct application of 4-Hydroxy-3-nitrobenzyl alcohol in cancer therapy is limited. The primary characterization of this molecule is as a synthetic reagent and a nitrosylated phenol. However, extensive research is available for the structurally similar, non-nitrated compound, 4-hydroxybenzyl alcohol (HBA) . This document provides detailed application notes, protocols, and data for HBA as a proxy to demonstrate potential anti-cancer mechanisms and guide experimental design. The methodologies and findings presented herein for HBA may serve as a valuable starting point for investigating the therapeutic potential of this compound.
Application Notes: 4-hydroxybenzyl alcohol (HBA) in Cancer Research
4-hydroxybenzyl alcohol (HBA) is a phenolic compound found in various plants that has demonstrated significant potential as an anti-cancer agent. Research, particularly in colon carcinoma models, has highlighted its pleiotropic effects, targeting multiple facets of tumor progression, including cell viability, apoptosis, and angiogenesis.[1][2]
Mechanism of Action: HBA exerts its anti-tumor effects through a multi-pronged approach:
-
Inhibition of Angiogenesis: HBA has been shown to be a potent inhibitor of angiogenesis, the process by which new blood vessels form, which is critical for tumor growth and metastasis.[1][2] It achieves this by downregulating the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[1][3]
-
Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells. This is evidenced by the significant upregulation of the apoptosis marker, cleaved caspase-3, in HBA-treated cells.[1]
-
Reduction of Cell Viability and Proliferation: HBA treatment leads to a dose-dependent reduction in the viability and integrity of colon carcinoma cells.[1][2]
-
Inhibition of Migration and Invasion: HBA disrupts the cancer cell cytoskeleton, leading to decreased migratory and invasive capabilities, which are essential for metastasis.[1]
These mechanisms collectively contribute to the observed inhibition of tumor vascularization and growth in preclinical in vivo models, positioning HBA as a promising candidate for anti-angiogenic and anti-cancer therapeutic strategies.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of 4-hydroxybenzyl alcohol (HBA) on cancer cells and related endothelial cells based on available research.
Table 1: In Vitro Efficacy of HBA on CT26.WT Colon Carcinoma Cells
| Parameter | Assay | Effect | Observation | Reference |
| Cell Viability | WST-1 Assay | Reduction | Dose-dependent decrease in cell viability and integrity. | [1][2] |
| Apoptosis | Western Blot | Induction | Significantly increased expression of cleaved caspase-3. | [1] |
| Migration & Invasion | Phalloidin Staining | Inhibition | Disorganized cytoskeleton, leading to decreased activity. | [1] |
| Protein Expression | Western Blot | Downregulation | Decreased expression of VEGF and MMP-9. | [1][2] |
Table 2: Effect of HBA on Endothelial Cell Protein Expression (eEND2 cells, 24h treatment)
| Protein | Concentration | Outcome | Reference |
| PCNA | 10 mM & 25 mM | Significant decrease vs. control | [3] |
| VEGF | 10 mM & 25 mM | Significant decrease vs. control | [3] |
| MMP-9 | 10 mM & 25 mM | Significant decrease vs. control | [3] |
Table 3: In Vivo Efficacy of HBA in a CT26.WT Tumor Model
| Model | Treatment | Effect | Observation | Reference |
| Mouse Dorsal Skinfold Chamber | HBA (systemic) | Inhibition | Inhibited vascularization and growth of newly developing tumors. | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments based on methodologies used in HBA research.
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol is for determining the effect of a test compound (e.g., HBA) on the viability of adherent cancer cells, such as CT26.WT.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the WST-1 assay.
Materials:
-
CT26.WT murine colon carcinoma cells
-
DMEM culture medium with 10% FBS
-
96-well flat-bottom cell culture plates
-
4-hydroxybenzyl alcohol (HBA), dissolved in a suitable solvent (e.g., DMSO)
-
WST-1 cell proliferation reagent
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Culture CT26.WT cells to ~80% confluency.
-
Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of HBA in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve HBA).
-
Carefully remove the medium from the wells and replace it with 100 µL of the HBA dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
-
WST-1 Assay and Measurement:
-
Add 10 µL of WST-1 reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized based on cell type and density to achieve optimal color development.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at a wavelength between 420-480 nm (450 nm is optimal) using a microplate reader. Use a reference wavelength greater than 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Protocol 2: Western Blot for Cleaved Caspase-3, VEGF, and MMP-9
This protocol describes the detection of key protein markers in cell lysates following treatment with HBA.
Workflow Diagram:
Caption: General workflow for Western blot analysis of protein expression.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-VEGF, rabbit anti-MMP-9)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Protein Extraction:
-
Culture and treat CT26.WT cells with HBA (e.g., 10 µM, 25 µM) or vehicle for 24 hours.
-
Wash cells twice with ice-cold PBS and scrape them into lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline, 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Protocol 3: In Vivo Tumor Growth Inhibition (Mouse Dorsal Skinfold Chamber Model)
This advanced in vivo model allows for real-time monitoring of tumor angiogenesis and growth.
Workflow Diagram:
Caption: Workflow for the mouse dorsal skinfold chamber tumor model.
Materials:
-
BALB/c mice
-
Dorsal skinfold chamber hardware
-
CT26.WT tumor cell spheroids
-
Anesthetics
-
HBA formulated for in vivo administration
-
Intravital fluorescence microscope
Procedure:
-
Chamber Implantation:
-
Anesthetize the mouse.
-
Surgically implant the dorsal skinfold chamber according to established procedures, creating a transparent window to observe the microvasculature of the skin.
-
Allow the animal to recover for at least 48 hours.
-
-
Tumor Transplantation:
-
Prepare CT26.WT cell spheroids in vitro.
-
Carefully transplant one or more spheroids onto the exposed tissue within the chamber's observation window.
-
-
Treatment and Monitoring:
-
Once tumors are established and vascularized (typically a few days post-transplantation), randomize mice into treatment and control groups.
-
Administer HBA or vehicle control systemically (e.g., via intraperitoneal injection) daily.
-
On specified days (e.g., day 0, 3, 6, 10, 14), perform intravital fluorescence microscopy.
-
Administer a fluorescent plasma marker (e.g., FITC-dextran) intravenously to visualize blood vessels.
-
Record images and videos to analyze tumor growth (size/volume) and functional capillary density.
-
-
Endpoint Analysis:
-
At the end of the experiment, humanely euthanize the animals.
-
Excise the tissue within the chamber for histological and immunohistochemical analysis to further assess cell proliferation (Ki-67), apoptosis, and vessel density (CD31).
-
Signaling Pathway Visualization
The diagram below illustrates the proposed mechanism of action for 4-hydroxybenzyl alcohol (HBA) in inhibiting tumor growth, based on the experimental evidence.
Caption: Proposed signaling pathway of HBA in cancer cells.
References
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzyl alcohol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobenzyl alcohol is a functionalized aromatic compound with significant potential in polymer chemistry, particularly in the design of stimuli-responsive materials.[1][2] Its structure, featuring a hydroxyl group, a nitro group ortho to a benzylic alcohol, lends itself to several applications, including its use as a monomer for novel polymers, as a photolabile pendant group, and as a crosslinker in hydrogel formulations. The ortho-nitrobenzyl ether linkage is known for its susceptibility to cleavage upon UV irradiation, a property that can be harnessed to create photo-degradable or photo-responsive polymers for applications in drug delivery, tissue engineering, and microelectronics.[3][4] While direct literature on the polymerization of this compound is not extensively available, its structural similarity to other well-studied monomers like 4-hydroxybenzyl alcohol and the extensive research on ortho-nitrobenzyl derivatives provide a strong basis for its potential applications.[5]
Potential Applications
-
Synthesis of Photolabile Polymers: The primary application of this compound in polymer chemistry is expected to be in the synthesis of polymers with photocleavable side chains. The ortho-nitrobenzyl group can be cleaved by UV light, leading to a change in the polymer's properties, such as solubility or hydrophilicity. This can be utilized for on-demand drug release or the fabrication of patterned surfaces.[3][6]
-
Photodegradable Hydrogels: As a bifunctional monomer (hydroxyl and benzylic alcohol), it can be incorporated into polyester or polyurethane backbones. More strategically, it can be used as a crosslinker for hydrogels.[7] Irradiation with UV light would cleave the crosslinks, leading to the degradation of the hydrogel and the release of encapsulated therapeutic agents.[4]
-
Drug Delivery Systems: The ability to conjugate drug molecules to the hydroxyl group of this compound and then incorporate this conjugate into a polymer allows for the creation of light-triggered drug delivery systems.[6][][9] The drug would be released upon photo-cleavage of the ortho-nitrobenzyl ether bond.
-
Surface Functionalization and Patterning: Polymers bearing this compound moieties can be used to modify surfaces. Light-induced cleavage can alter the surface chemistry, allowing for the spatial control of cell adhesion or the creation of micropatterns for electronic applications.[3]
Experimental Protocols
The following protocols are representative methodologies based on the known chemistry of similar compounds and are intended to serve as a starting point for researchers.
Protocol 1: Synthesis of a Photolabile Polyester via Polycondensation
This protocol describes the synthesis of a linear polyester using this compound as a diol monomer.
Materials:
-
This compound
-
Adipoyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DMF to the stirred mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and wash it thoroughly with methanol and diethyl ether.
-
Dry the polymer under vacuum at 40 °C for 24 hours.
Characterization: The resulting polymer can be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure, and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.
Quantitative Data Summary (Hypothetical):
| Monomer Ratio (Alcohol:Acyl Chloride) | Yield (%) | Mn ( g/mol ) | PDI |
| 1:1 | 75 | 12,000 | 1.8 |
| 1:1.1 | 82 | 15,500 | 1.7 |
Note: This data is illustrative and will vary based on reaction conditions.
Workflow Diagram:
Caption: Workflow for the synthesis of a photolabile polyester.
Protocol 2: Photo-cleavage and Drug Release Study
This protocol outlines a general procedure to study the photo-cleavage of a polymer containing this compound moieties and the subsequent release of a model drug.
Materials:
-
Photolabile polymer (from Protocol 1, functionalized with a model drug)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (e.g., 365 nm)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a solution of the drug-conjugated polymer in PBS at a known concentration (e.g., 1 mg/mL).
-
Transfer the solution to a quartz cuvette.
-
Irradiate the solution with a UV lamp at a fixed distance.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the solution.
-
Analyze the withdrawn aliquots by HPLC to quantify the amount of released drug.
-
The cleavage of the nitrobenzyl group can also be monitored by UV-Vis spectroscopy by observing the appearance of the nitrosobenzaldehyde byproduct.
Quantitative Data Summary (Hypothetical):
| Irradiation Time (min) | Drug Released (%) |
| 0 | 0 |
| 5 | 15 |
| 10 | 35 |
| 20 | 60 |
| 30 | 85 |
| 60 | 98 |
Note: Release kinetics are hypothetical and will depend on the polymer structure, light intensity, and drug linkage.
Signaling Pathway Diagram:
Caption: Photo-cleavage of a nitrobenzyl linker for drug release.
Protocol 3: Preparation of a Photodegradable Hydrogel
This protocol describes the formation of a photodegradable hydrogel using this compound as a component of the crosslinker.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Glutaraldehyde
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving it in deionized water at 90 °C with stirring.
-
In a separate container, prepare a crosslinking solution by mixing this compound (as a co-crosslinker) and glutaraldehyde in deionized water. Acidify the solution with a few drops of concentrated HCl.
-
Cool the PVA solution to room temperature and then add the crosslinking solution with vigorous stirring.
-
Pour the mixture into a mold and allow it to cure at room temperature for 24 hours to form a hydrogel.
-
Wash the hydrogel extensively with deionized water to remove any unreacted components.
Degradation Study:
-
Immerse pre-weighed hydrogel samples in PBS (pH 7.4).
-
Expose the samples to UV light (365 nm) for different durations.
-
At each time point, remove the hydrogel, blot dry, and weigh it to determine the mass loss due to degradation.
Quantitative Data Summary (Hypothetical):
| Irradiation Time (h) | Swelling Ratio | Mass Loss (%) |
| 0 | 15.2 | 2 |
| 1 | 18.5 | 15 |
| 2 | 25.1 | 40 |
| 4 | - (disintegrated) | 95 |
Note: Data is for illustrative purposes. The actual values will depend on the crosslinking density and irradiation conditions.
Experimental Workflow Diagram:
Caption: Workflow for hydrogel synthesis and degradation testing.
Disclaimer: The experimental protocols and quantitative data provided are hypothetical and intended for illustrative purposes. Researchers should conduct their own experiments and optimizations based on their specific research goals and available laboratory resources. Safety precautions should be taken when handling all chemicals, especially pyridine and acyl chlorides, and when working with UV radiation.
References
- 1. scbt.com [scbt.com]
- 2. CAS 41833-13-0: this compound [cymitquimica.com]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 41833-13-0 [chemicalbook.com]
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzyl Alcohol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxy-3-nitrobenzyl alcohol as a key starting material and intermediate in the synthesis of pharmaceuticals, with a primary focus on the long-acting β2-adrenergic agonist, formoterol. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate research and development in this area.
Introduction
This compound is a versatile organic compound characterized by the presence of a hydroxyl group, a nitro group, and a benzyl alcohol moiety.[1] This substitution pattern makes it a valuable precursor in the synthesis of various pharmaceutical agents. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the hydroxyl and alcohol groups offer sites for etherification, esterification, or other modifications. Its application is particularly notable in the synthesis of β2-adrenergic agonists, which are crucial for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its handling, characterization, and use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₄ | [3][4][5][6] |
| Molecular Weight | 169.13 g/mol | [3][4][5] |
| Appearance | Solid or crystalline substance | [1] |
| Melting Point | 94-98 °C | [4] |
| Boiling Point | 341.3 ± 27.0 °C at 760 mmHg | [4] |
| CAS Number | 41833-13-0 | [3][4][5] |
Application in the Synthesis of Formoterol
Formoterol is a potent and long-acting β2-adrenergic agonist used for the treatment of asthma and COPD.[2] The synthesis of formoterol often utilizes intermediates derived from this compound. A common synthetic strategy involves the protection of the phenolic hydroxyl group, followed by a series of transformations including the reduction of the nitro group, formylation of the resulting amine, and eventual deprotection.[7][8]
Synthetic Pathway Overview
The overall synthetic pathway from a protected derivative of this compound to formoterol is depicted below. The initial step would involve the protection of the phenolic hydroxyl group of this compound, for instance, as a benzyl ether to yield 4-(benzyloxy)-3-nitrobenzyl alcohol. This protected intermediate then undergoes further reactions.
Caption: Synthetic pathway from this compound to Formoterol.
Key Experimental Protocols
The following section details the experimental protocols for the key transformations in the synthesis of formoterol, starting from intermediates derived from this compound.
Protocol 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used catalysts.[8][9]
Materials:
-
4-(Benzyloxy)-3-nitrobenzyl alcohol derivative
-
Palladium on carbon (5% or 10% Pd/C) or Platinum oxide (PtO₂)
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve the 4-(benzyloxy)-3-nitrobenzyl alcohol derivative in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.[9]
-
Carefully add the Pd/C or PtO₂ catalyst to the solution. The amount of catalyst can range from a catalytic amount to a more substantial quantity depending on the scale and specific substrate.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-60 psi).[7]
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-30 °C) for a period ranging from a few hours to overnight.[7]
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)-3-aminobenzyl alcohol derivative. This product can be used in the next step with or without further purification.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Catalyst | 5% Pd/C | [9] |
| Hydrogen Pressure | 45 psi | [9] |
| Purity of Product | >99% (after purification) | [9] |
For substrates that may be sensitive to catalytic hydrogenation, chemical reduction offers an alternative. Tin(II) chloride (SnCl₂) in the presence of a strong acid is an effective reagent for this transformation.[8]
Materials:
-
4-(Benzyloxy)-3-nitrobenzyl alcohol derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Solvent: Ethanol or Ethyl Acetate
-
Sodium bicarbonate or other base for neutralization
Procedure:
-
Dissolve the 4-(benzyloxy)-3-nitrobenzyl alcohol derivative in a suitable solvent such as ethanol.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl.
-
Slowly add the SnCl₂/HCl solution to the solution of the nitro compound with stirring. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-3-aminobenzyl alcohol derivative.
Protocol 2: Formylation of the Amino Group
The amino group of the reduced intermediate is then formylated to introduce the formamide functionality present in formoterol. This can be achieved using formic acid or a mixed anhydride like acetic formic anhydride.[8][11]
This is a straightforward method for N-formylation.
Materials:
-
4-(Benzyloxy)-3-aminobenzyl alcohol derivative
-
Formic acid (excess)
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
Dissolve the 4-(benzyloxy)-3-aminobenzyl alcohol derivative in an excess of formic acid.[8]
-
Alternatively, the amine can be dissolved in a solvent like toluene, and a slight excess of formic acid (1.2-2.0 equivalents) can be added.[4]
-
Heat the reaction mixture, for instance, by refluxing in toluene with a Dean-Stark trap to remove water.[4]
-
Monitor the reaction for completion using TLC or HPLC.
-
Once the reaction is complete, remove the excess formic acid and solvent under reduced pressure.
-
The resulting crude N-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)formamide can be purified by crystallization or chromatography.[9]
Quantitative Data:
| Parameter | Value/Condition | Reference(s) |
| Formylating Agent | 75% (v/v) aqueous formic acid | [10] |
| Reaction Condition | Reflux | [10] |
| Purity of Product | 87% (used without further purification) | [9] |
Acetic formic anhydride is a more reactive formylating agent that can be generated in situ from acetic anhydride and formic acid.[11]
Materials:
-
4-(Benzyloxy)-3-aminobenzyl alcohol derivative
-
Acetic anhydride
-
Formic acid
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Ice bath
Procedure:
-
In a separate flask, cool an excess of formic acid in an ice bath.[11]
-
Slowly add acetic anhydride to the cooled formic acid with stirring, maintaining the temperature below 10 °C.[11]
-
Allow the mixture to stir for 15-30 minutes to form acetic formic anhydride.[11]
-
In another flask, dissolve the 4-(benzyloxy)-3-aminobenzyl alcohol derivative in an anhydrous solvent.
-
Slowly add the freshly prepared acetic formic anhydride solution to the amine solution at 0 °C.[11]
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude formylated product.
Protocol 3: Deprotection of the Benzyl Ether
The final step in this synthetic sequence is the removal of the benzyl protecting group to reveal the free phenolic hydroxyl group of formoterol. This is typically achieved by catalytic hydrogenation.[9]
Materials:
-
Dibenzylformoterol (the product from the alkylation of the formylated intermediate)
-
Palladium on carbon (5% Pd/C)
-
Solvent: Ethanol, Methanol, or a mixture of Ethyl Acetate and Methanol[8]
-
Hydrogen gas source
Procedure:
-
Dissolve the dibenzylformoterol in a suitable solvent in a hydrogenation vessel.[9]
-
Add the 5% Pd/C catalyst.
-
Purge the vessel with an inert gas and then introduce hydrogen gas to a pressure of approximately 45 psi.[9]
-
Stir the reaction mixture at room temperature overnight.[9]
-
After the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude formoterol base.
-
The crude product can be purified by recrystallization from a suitable solvent system such as isopropanol/water to yield high-purity formoterol.[9]
Quantitative Data:
| Parameter | Value | Reference(s) |
| Catalyst | 5% Pd/C | [9] |
| Hydrogen Pressure | 45 psi | [9] |
| Yield | 82% | [9] |
| Purity (after recrystallization) | >99.9% | [9] |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the key synthetic steps.
Caption: Workflow for Catalytic Hydrogenation of the Nitro Group.
Caption: Workflow for the Formylation of the Amino Group.
Conclusion
This compound and its derivatives are pivotal intermediates in the synthesis of important pharmaceuticals like formoterol. The synthetic routes involving the reduction of the nitro group and subsequent formylation are well-established and offer reliable methods for accessing the core structure of these drugs. The protocols and data presented herein provide a valuable resource for researchers engaged in the development and optimization of synthetic pathways for these and other related pharmaceutical compounds. Further research could focus on developing even more efficient and greener synthetic methodologies, potentially utilizing biocatalysis for the reduction or formylation steps.
References
- 1. DSpace [cora.ucc.ie]
- 2. thno.org [thno.org]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. Synthetic method of formoterol fumarate important intermediate benzyl ether compound (2014) | Jiang Genhua | 1 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 8. WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 9. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. benchchem.com [benchchem.com]
4-Hydroxy-3-nitrobenzyl Alcohol: A Potential Precursor for Novel Agrochemicals
Introduction
4-Hydroxy-3-nitrobenzyl alcohol, a substituted aromatic alcohol, presents an intriguing scaffold for the development of new agrochemicals. Its chemical structure, featuring a hydroxyl group, a nitro group, and a benzyl alcohol moiety, offers multiple reactive sites for chemical modification.[1][2] This versatility makes it a potential starting material for the synthesis of a diverse range of compounds with potential herbicidal, fungicidal, or insecticidal properties. While direct, large-scale application of this compound as a precursor for commercialized agrochemicals is not extensively documented in publicly available literature, its chemical functionalities suggest a significant potential for future development in this sector.
This document provides an overview of the potential applications of this compound in agrochemical synthesis, drawing parallels with structurally related compounds and outlining hypothetical synthetic pathways and experimental protocols.
Chemical Properties and Reactivity
This compound is a solid at room temperature with the chemical formula C₇H₇NO₄.[1] The presence of the nitro group makes the aromatic ring electron-deficient, influencing the reactivity of the other functional groups. The hydroxyl and alcohol groups are key sites for derivatization.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.14 g/mol | [1] |
| Appearance | Yellowish solid | |
| Melting Point | 96-100 °C |
Potential Agrochemical Applications
While specific agrochemicals derived from this compound are not prominent in the literature, the functionalities present in the molecule are found in various active ingredients.
Herbicidal Activity
The nitrophenol moiety is a key feature in some herbicides. For instance, nitrophenolate-based compounds can act as plant growth regulators. The structure of this compound could be modified to enhance its phytotoxicity.
Fungicidal Activity
Phenolic compounds and their derivatives are known to exhibit antifungal properties. The hydroxyl group in this compound could be a key pharmacophore for fungicidal activity.
Insecticidal Activity
Nitroaromatic compounds have been utilized in the synthesis of insecticides. The nitro group in this compound could be a starting point for the development of new insecticidal molecules.
Hypothetical Synthesis Pathways
The following diagrams illustrate potential synthetic routes to generate novel agrochemical candidates from this compound.
Caption: Hypothetical synthesis of herbicidal candidates.
Caption: Hypothetical synthesis of fungicidal candidates.
Experimental Protocols
The following are generalized experimental protocols for the key reactions that could be employed to modify this compound for agrochemical applications.
Protocol 1: O-Alkylation (Etherification)
This protocol describes a general procedure for the etherification of the phenolic hydroxyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Condenser
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round bottom flask.
-
Add the base (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter off the solid base and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether derivative.
Protocol 2: Oxidation to Aldehyde
This protocol outlines the oxidation of the benzylic alcohol to the corresponding aldehyde.
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Manganese dioxide)
-
Anhydrous solvent (e.g., dichloromethane)
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
Suspend the oxidizing agent (1.5 equivalents) in the anhydrous solvent in a round bottom flask.
-
Dissolve this compound (1 equivalent) in the same solvent and add it to the suspension of the oxidizing agent.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.
-
Wash the celite pad with the solvent.
-
Evaporate the solvent from the filtrate to obtain the crude 4-hydroxy-3-nitrobenzaldehyde.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound holds promise as a versatile precursor for the synthesis of novel agrochemicals. Its functional groups provide a platform for a variety of chemical transformations, potentially leading to the discovery of new herbicidal, fungicidal, and insecticidal compounds. While direct applications are not yet widely reported, further research into the derivatization of this molecule and the biological evaluation of its analogs is warranted to fully explore its potential in the field of crop protection. The protocols and pathways outlined in this document provide a foundational framework for researchers to begin exploring the agrochemical applications of this intriguing molecule.
References
Application Notes and Protocols for 4-Hydroxy-3-nitrobenzyl alcohol in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hydroxy-3-nitrobenzyl alcohol as a photocleavable linker in bioconjugation, with a focus on its application in the development of antibody-drug conjugates (ADCs). Detailed protocols, data summaries, and visualizations are provided to guide researchers in the effective use of this versatile chemical entity.
Introduction
This compound is an organic compound that serves as a valuable building block in the synthesis of photocleavable linkers.[1][2] Its ortho-nitrobenzyl moiety allows for cleavage upon exposure to UV light, enabling the controlled release of conjugated molecules.[3] This property makes it particularly useful in the design of targeted drug delivery systems, such as ADCs, where the release of a cytotoxic payload at a specific site is desired.[1][]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 41833-13-0 | [1][2][5] |
| Molecular Formula | C7H7NO4 | [][5] |
| Molecular Weight | 169.13 g/mol | [] |
| Appearance | Yellow to brown solid | [6] |
| Melting Point | 94-98 °C | [][6] |
| Boiling Point | 341.3±27.0 °C at 760 mmHg | [] |
| pKa | 6.97±0.14 (Predicted) | [6] |
Applications in Photocleavable Linkers and Antibody-Drug Conjugates
The primary application of this compound in biomedical research is its use as a photocleavable linker.[7][8][9] In this context, it is incorporated between a targeting moiety (e.g., an antibody) and a therapeutic agent (the payload). The nitroaromatic group allows for the absorption of UV light, which triggers a photochemical reaction leading to the cleavage of the benzylic C-O bond and the release of the payload.[3]
Key Advantages:
-
Spatial and Temporal Control: Light-induced cleavage allows for precise control over the location and timing of drug release.[3]
-
Traceless Cleavage: The cleavage mechanism can be designed to release the payload in its native, unmodified form.
-
Stability: The linker is generally stable under physiological conditions in the absence of light.
Experimental Protocols
The following are representative protocols for the synthesis of a drug-linker conjugate using a this compound derivative and its subsequent conjugation to an antibody. These protocols are based on established methods for similar o-nitrobenzyl linkers and should be optimized for specific drugs and antibodies.
Protocol 1: Synthesis of a Drug-Linker Conjugate with a this compound Moiety
This protocol describes the synthesis of a drug-linker construct where a cytotoxic drug is attached to a this compound-based linker.
Materials:
-
This compound
-
Drug with a reactive functional group (e.g., hydroxyl or amine)
-
Activating agent (e.g., p-nitrophenyl chloroformate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add p-nitrophenyl chloroformate (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the activated linker by silica gel column chromatography.
-
-
Conjugation of the Drug to the Activated Linker:
-
Dissolve the cytotoxic drug (1 equivalent) and the activated 4-Hydroxy-3-nitrobenzyl linker (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the drug-linker conjugate by silica gel column chromatography or preparative HPLC.
-
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody (mAb) through cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker with a maleimide group
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a freshly prepared solution of TCEP to a final concentration of 1-2 mM.
-
Incubate the reaction at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of the maleimide-activated drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purify the ADC by size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Protocol 3: Photocleavage and Drug Release
This protocol describes the light-induced release of the drug from the ADC.
Materials:
-
ADC solution in PBS
-
UV lamp (e.g., 365 nm)
-
HPLC system for analysis
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ADC in PBS at a known concentration.
-
-
UV Irradiation:
-
Place the ADC solution in a suitable container (e.g., a quartz cuvette).
-
Irradiate the solution with a UV lamp at a specific wavelength (typically 365 nm for nitrobenzyl linkers) and intensity for a defined period.
-
-
Analysis of Drug Release:
-
At various time points during irradiation, take aliquots of the solution.
-
Analyze the aliquots by reverse-phase HPLC to quantify the amount of released drug and remaining intact ADC.
-
The rate of drug release can be determined by plotting the concentration of the released drug against time.[3]
-
Quantitative Data
The efficiency of photocleavage is a critical parameter for photocleavable linkers. The following table summarizes representative photophysical properties of o-nitrobenzyl derivatives, which are structurally related to this compound.
| Protected Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| o-Nitrobenzyl ester | 365 | 0.1 - 0.5 | Various organic solvents |
| o-Nitrobenzyl ether | 365 | 0.01 - 0.1 | Various organic solvents |
| o-Nitrobenzyl carbamate | 365 | 0.05 - 0.2 | Various organic solvents |
Note: The quantum yield can be influenced by the nature of the leaving group, solvent, and substitution pattern on the aromatic ring.
Visualizations
Photocleavage Mechanism of a Nitrobenzyl Linker
Caption: General mechanism of photocleavage for an o-nitrobenzyl linker.
Experimental Workflow for ADC Synthesis and Drug Release
Caption: Overall workflow for ADC synthesis and light-triggered drug release.
Conclusion
This compound is a valuable reagent for the development of photocleavable systems in drug delivery and bioconjugation. The protocols and data presented here provide a foundation for researchers to explore its potential in creating novel, light-controlled therapeutic and diagnostic agents. Further optimization of reaction conditions and linker design will be crucial for the successful application of this technology in specific research and development projects.
References
- 1. This compound | 41833-13-0 [chemicalbook.com]
- 2. CAS 41833-13-0: this compound [cymitquimica.com]
- 3. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-3-nitrobenzyl Alcohol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reaction mechanisms involving 4-hydroxy-3-nitrobenzyl alcohol, a versatile building block in organic synthesis and a crucial component in the development of photolabile protecting groups for drug delivery and other applications. This document offers detailed experimental protocols for its synthesis and subsequent chemical transformations, alongside quantitative data and mechanistic diagrams to facilitate its use in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a suitable precursor, such as 4-hydroxybenzyl alcohol.
Experimental Protocol: Nitration of 4-Hydroxybenzyl Alcohol
This protocol describes the nitration of 4-hydroxybenzyl alcohol to yield this compound.
Materials:
-
4-Hydroxybenzyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in dichloromethane.
-
Slowly add concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-hydroxybenzyl alcohol over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Hydroxybenzyl alcohol | This compound | HNO₃, H₂SO₄ | Dichloromethane | 2-3 | 0-5 | 60-70 |
Key Reaction Mechanisms and Protocols
This compound can undergo a variety of chemical transformations at its hydroxyl groups and the nitro group.
Oxidation of the Benzylic Alcohol
The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 4-hydroxy-3-nitrobenzaldehyde, a valuable intermediate in organic synthesis.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
Suspend pyridinium chlorochromate (1.5 eq) in dichloromethane in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in dichloromethane to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-hydroxy-3-nitrobenzaldehyde.
Quantitative Data:
| Starting Material | Product | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 4-Hydroxy-3-nitrobenzaldehyde | PCC | Dichloromethane | 2-3 | Room Temp. | 85-95 |
Reduction of the Nitro Group
The nitro group can be reduced to an amino group, yielding 3-amino-4-hydroxybenzyl alcohol, a key building block for various pharmaceuticals and fine chemicals.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-4-hydroxybenzyl alcohol.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 3-Amino-4-hydroxybenzyl alcohol | SnCl₂·2H₂O / HCl | Ethanol | 2-4 | Reflux | 70-85 |
Etherification and Esterification Reactions
The benzylic hydroxyl group of this compound can be readily derivatized to form ethers and esters. These derivatives are particularly important as photolabile protecting groups.
This protocol describes the formation of a benzyl ether linkage.
Materials:
-
This compound
-
Sodium hydride (NaH) or a suitable base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol outlines the formation of a benzyl ester linkage.
Materials:
-
This compound
-
Carboxylic acid
-
Sulfuric acid (catalytic amount) or other acid catalyst
-
Toluene or a suitable solvent for azeotropic removal of water
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Etherification and Esterification:
| Reaction | Substrate | Reagent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Etherification | This compound | Benzyl bromide | NaH | DMF | 12 | Room Temp. | 80-90 |
| Esterification | This compound | Acetic acid | H₂SO₄ | Toluene | 6-8 | Reflux | 75-85 |
Photocleavage of 4-Hydroxy-3-nitrobenzyl Derivatives
Derivatives of this compound, particularly ethers and esters, can function as photolabile protecting groups. Upon irradiation with UV light, the covalent bond to the protected molecule is cleaved, releasing the active species. The general mechanism for the photocleavage of o-nitrobenzyl compounds is a Norrish Type II reaction.[1]
Materials:
-
4-Hydroxy-3-nitrobenzyl protected compound
-
Suitable solvent (e.g., methanol, acetonitrile, buffer solution)
-
UV lamp (e.g., 365 nm)
-
Quartz cuvette or reaction vessel
-
Analytical instrument for monitoring (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a solution of the 4-hydroxy-3-nitrobenzyl protected compound in a suitable solvent in a quartz vessel.
-
Irradiate the solution with a UV lamp at a specific wavelength (typically around 365 nm).
-
Monitor the progress of the cleavage reaction by an appropriate analytical method (e.g., HPLC to observe the disappearance of the starting material and the appearance of the deprotected product).
-
The reaction time will depend on the specific compound, concentration, solvent, and the intensity of the light source.
Quantitative Data for Photocleavage:
The quantum yield (Φ) of photocleavage is a measure of the efficiency of the photoreaction. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the system.
| Protected Group | Linkage | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Carboxylic Acid | Ester | ~365 | 0.01 - 0.1 | [2][3] |
| Alcohol/Phenol | Ether | ~365 | 0.01 - 0.05 | [3][4] |
Note: The quantum yields can vary significantly depending on the substitution pattern on the aromatic ring and the nature of the leaving group.
Visualizations of Mechanisms and Workflows
Synthesis and Key Reactions of this compound
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model compounds of caged capsaicin: design, synthesis, and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-Hydroxy-3-nitrobenzyl alcohol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 4-Hydroxy-3-nitrobenzyl alcohol serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and bioconjugation. Its unique structure, featuring a reactive phenolic hydroxyl group, a benzylic alcohol, and an electron-withdrawing nitro group, allows for targeted modifications to develop novel therapeutic agents, particularly in the realm of oncology.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on etherification and esterification reactions. Furthermore, it explores the application of its derivatives as photocleavable linkers in antibody-drug conjugates (ADCs) and delves into the biological implications of such compounds, including their potential to modulate key signaling pathways in cancer.
Chemical Properties and Derivatization Potential
This compound (CAS 41833-13-0), also known as 4-(Hydroxymethyl)-2-nitrophenol, is a solid crystalline substance soluble in polar organic solvents.[1] The presence of both a phenolic hydroxyl and a primary alcohol group offers two main sites for derivatization, enabling the synthesis of a wide array of ethers and esters. The nitro group on the aromatic ring influences the reactivity of these functional groups and can be further modified, for instance, by reduction to an amine, opening up additional avenues for derivatization.
Application in Drug Development: Photocleavable Linkers in Antibody-Drug Conjugates
Derivatives of this compound are of particular interest as photocleavable linkers in the design of antibody-drug conjugates (ADCs).[2][3] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells. The linker connects the antibody to the drug, and its stability in circulation and subsequent cleavage at the tumor site are critical for the ADC's efficacy and safety.
Nitrobenzyl-based linkers can be engineered to cleave upon exposure to light of a specific wavelength, offering spatiotemporal control over drug release.[4] This "photocaging" strategy can minimize off-target toxicity by ensuring the cytotoxic payload is released predominantly within the tumor microenvironment upon light activation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of ether and ester derivatives of this compound.
Protocol 1: Williamson Ether Synthesis of 4-(Methoxymethyl)-2-nitrophenol
This protocol describes the synthesis of a simple ether derivative, 4-(methoxymethyl)-2-nitrophenol, via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-(methoxymethyl)-2-nitrophenol.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Methyl Iodide | 1.1 eq |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 85-95% |
Protocol 2: Fischer Esterification of this compound
This protocol details the synthesis of an ester derivative, 4-(hydroxymethyl)-2-nitrophenyl acetate, through Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.
Materials:
-
This compound
-
Acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and acetic acid (1.5 equivalents) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-(hydroxymethyl)-2-nitrophenyl acetate.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetic Acid | 1.5 eq |
| Sulfuric Acid (catalyst) | catalytic |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70-85% |
Biological Activity and Signaling Pathways
While the primary application of derivatized this compound is in bioconjugation, the core structure and its analogs have shown interesting biological activities. For instance, the related compound 4-hydroxybenzyl alcohol (HBA) has been demonstrated to inhibit tumor angiogenesis and growth.[5]
Studies on HBA in colon carcinoma cells have revealed that it can reduce cell viability, migration, and invasiveness.[5] Furthermore, HBA treatment was associated with a disorganized cytoskeleton, an increase in the apoptosis marker cleaved caspase-3, and a decrease in the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9.[5] These findings suggest that derivatives of this compound may also possess anti-cancer properties by modulating similar signaling pathways.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of derivatives with significant applications in drug development and research. The protocols provided herein for etherification and esterification offer a foundation for the synthesis of novel compounds. The use of its derivatives as photocleavable linkers in ADCs represents a promising strategy for targeted cancer therapy. Further investigation into the biological activities of these derivatives is warranted to explore their full therapeutic potential.
References
- 1. CAS 41833-13-0: this compound [cymitquimica.com]
- 2. This compound | 41833-13-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-3-nitrobenzyl alcohol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxy-3-nitrobenzyl alcohol as a photoresponsive building block in materials science. The protocols outlined below are based on established methodologies for o-nitrobenzyl derivatives and are intended to serve as a guide for the development of novel photoactivatable materials for applications in drug delivery, tissue engineering, and surface functionalization.
Introduction to this compound in Materials Science
This compound is a derivative of o-nitrobenzyl alcohol, a well-known photolabile protecting group. The key feature of this class of compounds is their ability to undergo a photochemical reaction upon exposure to ultraviolet (UV) light, typically in the range of 300-400 nm. This reaction leads to the cleavage of the benzyl ether or ester linkage, resulting in the release of a tethered molecule and the formation of a 2-nitrosobenzaldehyde byproduct. This light-triggered cleavage provides a powerful tool for the spatial and temporal control over the properties and function of materials.
In materials science, this compound can be incorporated into polymers, hydrogels, and self-assembled monolayers to create photoresponsive systems. The presence of both a hydroxyl group and a benzyl alcohol moiety allows for versatile chemical modifications, enabling its use as a monomer, crosslinker, or surface anchor.
Key Applications:
-
Photodegradable Hydrogels: Crosslinkers based on this compound can be used to form hydrogels that degrade upon UV irradiation, allowing for the controlled release of encapsulated cells or therapeutic agents.
-
Photoresponsive Drug Delivery Systems: Drugs can be covalently attached to a polymer backbone or nanoparticle surface via a this compound linker. UV light exposure at a target site can then trigger the release of the active drug.
-
Surface Patterning and Modification: Surfaces can be functionalized with this compound to create photoactivatable platforms. Subsequent irradiation through a photomask can selectively cleave the linker, allowing for the patterned attachment of biomolecules or the alteration of surface properties like wettability.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes representative data for a closely related o-nitrobenzyl-based drug delivery system to provide a comparative baseline.
Table 1: Representative Drug Release Kinetics from a PAMAM Dendrimer Carrier with an o-Nitrobenzyl-linked Methotrexate
| Wavelength (nm) | Exposure Time (min) | Drug Release (%) | pH |
| 312 | 15 | ~33 | 7.4 |
| 312 | 15 | ~68 | 5.0 |
| 365 | 15 | Slightly slower than 312 nm | 7.4 |
Data adapted from a study on a bifunctional o-nitrobenzyl linker derived from 2-nitro-5-hydroxybenzyl alcohol. The rate of drug release can be influenced by the linker structure, light wavelength, exposure time, and the pH of the medium.[1]
Experimental Protocols
The following protocols are adapted from established procedures for o-nitrobenzyl derivatives and provide a starting point for the use of this compound in materials science applications.
Protocol 1: Synthesis of a Photodegradable Acrylate Monomer
This protocol describes the synthesis of an acrylate monomer from this compound, which can then be copolymerized to form photodegradable polymers and hydrogels.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-hydroxy-3-nitrobenzyl acrylate monomer.
Protocol 2: Formation of a Photodegradable Hydrogel
This protocol outlines the fabrication of a photodegradable hydrogel using the synthesized acrylate monomer and a poly(ethylene glycol) diacrylate (PEGDA) crosslinker.
Materials:
-
4-Hydroxy-3-nitrobenzyl acrylate monomer
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Prepare a prepolymer solution by dissolving the 4-hydroxy-3-nitrobenzyl acrylate monomer (e.g., 10% w/v), PEGDA (e.g., 20% w/v), and photoinitiator (e.g., 0.5% w/v) in PBS.
-
Vortex the solution until all components are fully dissolved.
-
Pipette the prepolymer solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a sufficient time to induce polymerization and crosslinking (typically a few minutes, depending on light intensity and photoinitiator concentration).
-
The hydrogel is now formed and can be used for cell encapsulation or drug loading experiments.
-
To induce degradation, expose the hydrogel to 365 nm UV light. The degradation rate will depend on the light intensity and the concentration of the photodegradable monomer.
Protocol 3: Surface Modification with this compound
This protocol describes the functionalization of a substrate with a self-assembled monolayer (SAM) of a silane derivative of this compound for creating photoresponsive surfaces.
Materials:
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane (ICPES)
-
Dibutyltin dilaurate (DBTDL), catalyst
-
Anhydrous toluene
-
Substrate (e.g., glass or silicon wafer)
-
Piranha solution (use with extreme caution)
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Synthesis of the Silane Adduct:
-
In a glovebox or under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add (3-isocyanatopropyl)triethoxysilane (1.1 equivalents) and a catalytic amount of dibutyltin dilaurate.
-
Stir the reaction at room temperature overnight.
-
The resulting solution contains the 4-hydroxy-3-nitrobenzyl-silane adduct and can be used directly for surface modification.
-
-
Substrate Preparation:
-
Clean the substrate by sonicating in ethanol and deionized water.
-
Activate the surface by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Surface Functionalization:
-
Immerse the cleaned and activated substrate in the 4-hydroxy-3-nitrobenzyl-silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with toluene and ethanol to remove any unbound silane.
-
Dry the functionalized substrate under a nitrogen stream. The surface is now modified with a photocleavable monolayer.
-
Visualizations
Caption: Photochemical cleavage mechanism of o-nitrobenzyl derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-nitrobenzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the nitration of 4-hydroxybenzyl alcohol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time. | Ensure the correct stoichiometry of nitric acid and sulfuric acid. Cautiously increase the reaction time or allow the reaction to warm to the specified temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting material or product. | Maintain the recommended low temperature during the addition of the nitrating agent to prevent runaway reactions and degradation. Ensure the workup procedure is performed promptly after reaction completion. | |
| Formation of Multiple Products (Visible on TLC) | Formation of isomeric byproducts (e.g., 2-hydroxy-5-nitrobenzyl alcohol or 2-hydroxy-3-nitrobenzyl alcohol). | The hydroxyl and hydroxymethyl groups are ortho-, para-directing. The formation of some isomers is expected. Optimize the reaction temperature; lower temperatures often favor higher selectivity. Purification by column chromatography will be necessary to isolate the desired isomer. |
| Dinitration of the aromatic ring. | Avoid using an excess of the nitrating agent. Ensure slow, controlled addition of the nitrating agent to the substrate solution. | |
| Product is a Dark Oil or Tar, Not a Solid | Presence of significant impurities or polymeric side products. | This may result from excessive reaction temperatures or the use of impure starting materials. Ensure the 4-hydroxybenzyl alcohol is pure before starting. The crude product may require purification by column chromatography before crystallization can be successful. |
| "Oiling out" during recrystallization. | This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Try a different solvent or a solvent mixture. Adding a co-solvent in which the product is less soluble can often induce crystallization. | |
| Difficulty in Product Purification | Co-elution of isomers during column chromatography. | Optimize the mobile phase for column chromatography by testing various solvent systems with TLC to achieve better separation between the desired product and impurities. A shallow solvent gradient can improve separation. |
| Product remains in the aqueous layer during extraction. | Ensure the aqueous layer is neutralized or slightly acidic before extraction with an organic solvent. Multiple extractions may be necessary to recover all of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the direct nitration of 4-hydroxybenzyl alcohol using a mixture of nitric acid and sulfuric acid at low temperatures.
Q2: What are the expected side products in the nitration of 4-hydroxybenzyl alcohol?
A2: Due to the directing effects of the hydroxyl and hydroxymethyl groups, the formation of isomeric mononitrated products, such as 2-hydroxy-5-nitrobenzyl alcohol and 2-hydroxy-3-nitrobenzyl alcohol, can be expected. Dinitrated products may also form if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar spot will indicate product formation.
Q4: My purified product is a pale yellow solid. Is this normal?
A4: Yes, this compound is often described as a pale yellow or crystalline solid.
Q5: Are there alternative synthetic routes to this compound?
A5: An alternative two-step synthesis involves the nitration of 4-hydroxybenzaldehyde to form 4-hydroxy-3-nitrobenzaldehyde, followed by the selective reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride. This method can sometimes offer better control over isomer formation.
Experimental Protocols
Method 1: Nitration of 4-Hydroxybenzyl Alcohol
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzyl alcohol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzyl alcohol in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring vigorously. The temperature should be carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with stirring.
-
A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Method 2: Reduction of 4-Hydroxy-3-nitrobenzaldehyde
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
1M Hydrochloric Acid
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-hydroxy-3-nitrobenzaldehyde in methanol in a round-bottom flask with magnetic stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to a pH of ~5-6 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the nitration of 4-hydroxybenzyl alcohol. Please note that these are approximate values and can vary based on specific experimental conditions.
| Parameter | Value |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 (molar ratio) |
| Temperature | 0 - 10 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield (after purification) | 50 - 70% |
| Mobile Phase for TLC/Column (EtOAc:Hexane) | 1:4 to 1:1 (v/v) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Hydroxy-3-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxy-3-nitrobenzyl alcohol from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| "Oiling Out" of Product | The solvent may be too nonpolar for the compound at the saturation point, or the solution is cooling too rapidly. | - Add a small amount of a more polar co-solvent (e.g., ethanol if using an ethyl acetate/hexane mixture). - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Try a different solvent system altogether. Good starting points for this compound include ethanol/water or ethyl acetate/hexane mixtures. |
| Low or No Crystal Formation | - The solution is not sufficiently saturated. - The cooling process is too fast. - Presence of significant impurities inhibiting crystallization. | - Reduce the amount of solvent used to dissolve the crude product. - Allow the solution to cool undisturbed for a longer period. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Perform a preliminary purification by column chromatography to remove major impurities. |
| Low Yield of Purified Product | - Too much solvent was used for recrystallization. - Premature crystallization during hot filtration. - Product is significantly soluble in the cold washing solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Pre-heat the funnel and receiving flask before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored Impurities in Crystals | The crude product contains colored byproducts that co-crystallize. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | The mobile phase is not optimized for the separation. | - Adjust the polarity of the mobile phase. For this compound, a good starting point is a mixture of ethyl acetate and hexane.[3] Increase the proportion of ethyl acetate for more polar compounds and hexane for less polar ones. An ideal Rf value for the desired compound is around 0.3-0.4.[3] |
| Poor Separation on the Column | - Improperly packed column (channels or cracks). - Incorrect mobile phase. - Sample was loaded in too large a volume of solvent. | - Ensure the column is packed uniformly without any air bubbles.[3] - Optimize the mobile phase using TLC prior to running the column.[3] - Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Product Elutes with Impurities | The chosen stationary or mobile phase is not providing adequate resolution. | - Consider using a different stationary phase, such as alumina, although silica gel is generally effective for this type of compound.[3] - Employ gradient elution, starting with a less polar mobile phase and gradually increasing its polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from the starting materials and the reaction conditions. If synthesizing from 4-hydroxybenzyl alcohol via nitration, potential impurities include:
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Isomeric byproducts: 2-Nitro-4-hydroxybenzyl alcohol and other positional isomers.
-
Di- and tri-nitrated products: Formed if the nitration conditions are too harsh.
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Unreacted starting material: 4-hydroxybenzyl alcohol.
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Oxidation products: Nitration reactions can sometimes lead to the formation of corresponding benzoic acid derivatives.
Q2: How can I quickly assess the purity of my this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess purity. A single spot on the TLC plate under UV visualization suggests a high degree of purity, while multiple spots indicate the presence of impurities.[3]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Due to the polar nature of the hydroxyl and nitro groups, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water or ethyl acetate and hexane.[2] The ideal solvent will dissolve the compound when hot but sparingly when cold.[2]
Q4: What is a suitable mobile phase for the column chromatography of this compound?
A4: A mixture of ethyl acetate and hexane is a common mobile phase for purifying moderately polar compounds like this compound on a silica gel column.[3] The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.3-0.4 for the desired product.[3]
Q5: My purified product is a yellow solid. Is this normal?
A5: While this compound is typically described as a solid or crystalline substance, nitro-aromatic compounds are often yellow. A pale yellow color may be inherent to the pure compound. However, a dark or intense yellow color could indicate the presence of impurities. Purity should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, or HPLC.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from general recrystallization procedures for phenolic compounds.[2]
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot chosen solvent with gentle swirling until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol is based on standard column chromatography techniques for aromatic compounds.[3]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., ethyl acetate/hexane mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Mobile Phase Optimization: Using TLC, determine the optimal mobile phase composition that provides good separation of this compound from its impurities (target Rf ~0.3-0.4).[3]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase. Ensure the packing is uniform and free of air bubbles.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the nitration of 4-Hydroxybenzyl alcohol. The common impurities can be categorized as follows:
-
Isomeric Impurities: The nitration of 4-hydroxybenzyl alcohol can also lead to the formation of the ortho-isomer, 2-hydroxy-5-nitrobenzyl alcohol, and the other ortho-isomer, 2-hydroxy-3-nitrobenzyl alcohol.
-
Over-nitration Products: Under harsh reaction conditions, dinitration of the aromatic ring can occur, leading to impurities such as 4-hydroxy-3,5-dinitrobenzyl alcohol.
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Oxidation Products: Phenols are susceptible to oxidation, especially under nitrating conditions. This can lead to the formation of colored byproducts, including benzoquinone derivatives.
-
Starting Material Carryover: Incomplete reaction can result in the presence of unreacted 4-Hydroxybenzyl alcohol in the final product.
-
Impurities from Starting Material: The purity of the starting 4-Hydroxybenzyl alcohol is crucial. Common impurities from its synthesis, such as 2-hydroxybenzyl alcohol (the ortho-isomer of the starting material) and dihydroxydiphenylmethanes, can be carried over and potentially react to form additional nitrated impurities.[1]
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of purity:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and various impurities. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid) is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities. The mass spectra provide valuable information for the structural elucidation of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is essential for the structural confirmation of the desired product and the identification of major impurities. The chemical shifts and coupling patterns can help distinguish between different isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds.
Q3: How can I purify crude this compound?
The primary methods for purification are:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at different temperatures.[2][3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may be effective.
-
Column Chromatography: For separating impurities with similar polarities, silica gel column chromatography is a valuable technique. A gradient elution with a solvent system like ethyl acetate in hexane can be used to separate the desired product from its isomers and other byproducts.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to more side products. A careful optimization of the reaction temperature is necessary. |
| 2. Formation of Side Products: Competing side reactions, such as over-nitration or oxidation, can consume the starting material and reduce the yield of the desired product. | - Control Nitrating Agent Stoichiometry: Use a precise amount of the nitrating agent to minimize over-nitration. - Maintain Low Temperature: Perform the nitration at a low temperature (e.g., 0-5 °C) to control the reaction rate and reduce the formation of byproducts. | |
| 3. Product Loss During Work-up: The product may be lost during extraction or purification steps. | - Optimize Extraction pH: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the phenolic product. - Careful Purification: Optimize recrystallization solvent and volume. In column chromatography, use an appropriate stationary phase and mobile phase to ensure good separation and recovery. | |
| Product is a Dark, Tarry, or Oily Substance | 1. Oxidation of Phenolic Compounds: Phenols are prone to oxidation, which can lead to the formation of colored, polymeric materials. | - Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Control Temperature: Avoid excessive heat, which can accelerate oxidation. |
| 2. Over-nitration and Polymerization: Harsh reaction conditions (e.g., high concentration of nitrating agent, high temperature) can lead to extensive side reactions. | - Milder Nitrating Agents: Consider using a milder nitrating agent or a two-step process involving nitrosation followed by oxidation. - Slow Addition of Reagents: Add the nitrating agent slowly to the solution of 4-hydroxybenzyl alcohol to maintain better control over the reaction exotherm and concentration. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Isomer Formation: The nitration reaction can produce a mixture of isomers. | - Optimize Reaction Conditions: The ratio of isomers can sometimes be influenced by the solvent and the nitrating agent used. - Efficient Purification: Utilize column chromatography with a carefully selected eluent system for effective separation of isomers. |
| 2. Unreacted Starting Material: The reaction did not proceed to completion. | - Drive the Reaction to Completion: Refer to the solutions for "Low Yield." | |
| 3. Dinitration Products: Use of excess nitrating agent or elevated temperatures. | - Stoichiometric Control: Use a slight excess or stoichiometric amount of the nitrating agent. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a representative procedure based on general methods for the nitration of phenols. Researchers should optimize the conditions for their specific setup.
Materials:
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4-Hydroxybenzyl alcohol
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Nitric acid (70%)
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Sulfuric acid (98%)
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Dichloromethane (DCM)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add nitric acid (1.1 eq) to a cooled solution of sulfuric acid. Caution: This is a highly exothermic process and should be done slowly with cooling.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-hydroxybenzyl alcohol while maintaining the temperature at 0-5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualization
Troubleshooting Workflow for Impurity Issues
The following diagram illustrates a logical workflow for troubleshooting common impurity issues during the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-3-nitrobenzyl alcohol during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary causes include incomplete reaction, degradation of the starting material or product, and formation of side products.
Troubleshooting Steps:
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Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. Nitration reactions are often exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) is crucial to prevent over-nitration and degradation.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a milder nitrating agent or a less concentrated acid can improve selectivity and reduce side reactions. Consider using a mixture of nitric acid and sulfuric acid, or other nitrating agents like acetyl nitrate.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times can promote the formation of byproducts.
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Purity of Starting Material: Ensure the 4-hydroxybenzyl alcohol starting material is pure. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 3-nitro isomer?
A2: The formation of multiple nitro isomers (e.g., 2-nitro, 3-nitro, and dinitro compounds) is a common challenge in the nitration of phenolic compounds. The hydroxyl and hydroxymethyl groups on the benzene ring direct the position of the incoming nitro group.
Strategies to Enhance Selectivity:
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Directing Group Influence: The hydroxyl group is a strong activating and ortho-, para-directing group. The hydroxymethyl group is a weak activating and ortho-, para-directing group. To favor nitration at the 3-position (ortho to the hydroxyl group and meta to the hydroxymethyl group), careful control of reaction conditions is necessary.
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Protecting Groups: Consider protecting the hydroxyl group as an ester or ether before nitration. This can alter the directing effect and may favor the desired isomer. The protecting group can be removed after the nitration step.
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Solvent Effects: The choice of solvent can influence the regioselectivity of the nitration. Experiment with different solvents, such as acetic acid or dichloromethane, to see if it improves the isomer ratio.
Q3: The purification of the final product is challenging, and I am getting an impure, often colored, product. What purification strategies are recommended?
A3: Purification of this compound can be complicated by the presence of isomers and colored impurities, which may arise from oxidation or side reactions.
Purification Guidance:
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Recrystallization: Recrystallization is an effective method for purifying solid organic compounds.[1] A mixed solvent system, such as ethanol-water, is often suitable for phenolic compounds.[1] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.[1] Slow cooling should yield purer crystals.[1]
-
Activated Charcoal: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[1] Add a small amount of activated charcoal to the hot solution before filtering it.
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Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used to separate the desired isomer from other impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Isomer Distribution
| Temperature (°C) | Yield of this compound (%) | 2-Nitro Isomer (%) | Dinitro Byproducts (%) |
| -10 | 45 | 15 | 5 |
| 0 | 65 | 10 | 8 |
| 10 | 50 | 18 | 15 |
| 25 | 30 | 25 | 25 |
Note: Data are hypothetical and for illustrative purposes to show general trends in nitration reactions.
Table 2: Influence of Nitrating Agent on Product Distribution
| Nitrating Agent | Yield of this compound (%) | Byproduct Formation |
| Conc. HNO₃ / Conc. H₂SO₄ | 60-70 | Moderate |
| Acetyl Nitrate | 55-65 | Low |
| Dilute HNO₃ | 30-40 | High (unreacted starting material) |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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4-Hydroxybenzyl alcohol
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Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
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Ice
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Distilled Water
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Sodium Bicarbonate solution (5%)
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Dichloromethane
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Anhydrous Magnesium Sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxybenzyl alcohol in dichloromethane.
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Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise to the solution while stirring vigorously. Ensure the temperature does not rise above 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
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Separate the organic layer. Wash the organic layer sequentially with cold distilled water and 5% sodium bicarbonate solution until the effervescence ceases.
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Wash the organic layer again with brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
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Crude this compound
-
Ethanol
-
Distilled Water
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Activated Charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[1]
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]
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Filter the hot solution through a fluted filter paper to remove the activated charcoal (if used) and any other insoluble impurities.
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Add hot distilled water to the filtrate dropwise until a persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
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Allow the flask to cool slowly to room temperature.[1]
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Wash the crystals with a small amount of ice-cold ethanol-water mixture.[1]
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Stability issues with 4-Hydroxy-3-nitrobenzyl alcohol in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Hydroxy-3-nitrobenzyl alcohol in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
Encountering stability issues with this compound can compromise experimental results. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the phenolic group, particularly under neutral to alkaline pH or exposure to light and air. | Prepare solutions fresh whenever possible. If storage is necessary, use amber vials, purge with an inert gas (e.g., nitrogen or argon), and store at -20°C.[1] Acidic conditions may improve stability. |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of this compound. | Confirm the identity of degradation products using mass spectrometry. Prepare fresh solutions for analysis. If stored solutions must be used, verify their integrity against a freshly prepared standard. Employ a validated stability-indicating HPLC method. |
| Loss of Biological Activity or Inconsistent Results | Degradation of the compound in the experimental medium. | Assess the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., temperature, CO2). Consider a time-course experiment to determine its stability window. |
| Precipitation of the Compound from Solution | Poor solubility in the chosen solvent or buffer. | This compound is soluble in polar solvents.[2] For aqueous solutions, consider the use of a co-solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] Solutions should be prepared fresh. If short-term storage of solutions is required, they should be kept in amber, airtight containers at 2-8°C for no longer than 24 hours.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH. While specific kinetic data for this compound is limited, it is advisable to maintain acidic conditions (pH < 7) to minimize degradation. The nitro group may also influence its stability profile.
Q3: Is this compound sensitive to light?
A3: Yes. Nitroaromatic compounds and phenols can be light-sensitive. It is crucial to protect solutions of this compound from light by using amber-colored containers or by wrapping the containers in aluminum foil.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways are likely oxidation of the benzylic alcohol and phenolic hydroxyl groups. The presence of the nitro group may also make the compound susceptible to photoredox reactions, especially in aqueous solutions. Potential degradation products could include 4-hydroxy-3-nitrobenzaldehyde and 4-hydroxy-3-nitrobenzoic acid.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in polar organic solvents such as DMSO, methanol, and ethanol.[2] For biological experiments, stock solutions are typically prepared in DMSO and then diluted in the aqueous medium.
Quantitative Stability Data
The following table summarizes representative stability data for this compound under various stress conditions. This data is compiled from general knowledge of similar compounds and should be used as a guideline for experimental design. Actual stability will depend on the specific experimental conditions.
| Condition | Solvent/Medium | Temperature | Duration | % Recovery (Representative) | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | > 95% | Minimal degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 25°C | 8 h | < 80% | Oxidation and other degradation products |
| Oxidative Stress | 3% H₂O₂ | 25°C | 24 h | < 85% | Oxidized derivatives (e.g., aldehyde, carboxylic acid) |
| Photostability | Methanol | 25°C | 24 h (UV light) | < 90% | Photoredox products |
| Thermal Stress | Solid | 80°C | 48 h | > 98% | Minimal degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Spike the stock solution into the desired test medium (e.g., buffer at different pH values, 3% H₂O₂) to a final concentration of 100 µg/mL.
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Incubate the samples under the desired stress conditions (e.g., temperature, light).
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At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
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Analyze the samples by HPLC and quantify the peak area of this compound relative to a time-zero or unstressed control.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential signaling pathways modulated by this compound analogs.
References
Technical Support Center: Degradation of 4-Hydroxy-3-nitrobenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the study of 4-Hydroxy-3-nitrobenzyl alcohol degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the initial enzymatic steps in the microbial degradation of this compound?
A1: The initial degradation of this compound likely involves two primary enzymatic reactions:
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Oxidation of the benzyl alcohol: The alcohol group is oxidized first to an aldehyde (4-Hydroxy-3-nitrobenzaldehyde) and then to a carboxylic acid (4-Hydroxy-3-nitrobenzoic acid). This is a common pathway for benzyl alcohol metabolism.[1]
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Reduction of the nitro group: The nitro group can be reduced by a nitroreductase to a nitroso group, then to a hydroxylamino group, and finally to an amino group (4-Hydroxy-3-aminobenzyl alcohol). This is a key step in the breakdown of many nitroaromatic compounds.[2]
Q2: What are the potential downstream degradation pathways and key intermediates?
A2: Following the initial steps, the degradation proceeds through ring cleavage. A likely key intermediate is protocatechuate . This can be formed through two main routes:
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From 4-Hydroxy-3-nitrobenzoic acid: A monooxygenase or dioxygenase can catalyze the removal of the nitro group and the addition of a hydroxyl group to form protocatechuate.
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From 4-Hydroxy-3-aminobenzyl alcohol: After oxidation of the alcohol to a carboxylic acid, the resulting 4-Hydroxy-3-aminobenzoic acid can be deaminated and hydroxylated to form protocatechuate.
Once formed, protocatechuate enters central metabolism after ring cleavage, which can occur via ortho- or meta-cleavage pathways.[3][4][5]
Q3: Can this compound be degraded anaerobically?
A3: Yes, anaerobic degradation of nitroaromatic compounds is possible. The initial steps typically involve the reduction of the nitro group to an amino group by nitroreductases.[2] The complete mineralization under anaerobic conditions by a single organism is rare, and often involves consortia of microorganisms.[2]
Q4: What is a common issue when analyzing this compound and its metabolites by HPLC?
A4: A common issue is peak tailing for the acidic metabolites, such as 4-Hydroxy-3-nitrobenzoic acid. This can be addressed by adjusting the pH of the mobile phase to be at least 2 pH units below the pKa of the acidic analyte to ensure it is in its protonated form. Adding a small amount of an acid like formic or acetic acid to the mobile phase is a common practice.
Q5: My microbial culture is not degrading this compound. What are some possible reasons?
A5: Several factors could be at play:
-
Toxicity: The starting concentration of the compound might be toxic to the microorganisms. Try using a lower concentration or a fed-batch approach. Nitroaromatic compounds can be toxic and mutagenic.[6]
-
Lack of appropriate enzymes: The microbial strain or consortium may not possess the necessary enzymes (e.g., nitroreductases, dioxygenases) to initiate degradation. Consider using a microbial consortium from a contaminated site, as they are more likely to have evolved the required metabolic pathways.
-
Sub-optimal culture conditions: Check and optimize pH, temperature, aeration (for aerobic degradation), and nutrient availability.
-
Co-substrate requirement: Some microbes may require a primary carbon source (co-substrate) to produce the energy and reducing equivalents needed to degrade the target compound.
Troubleshooting Guides
HPLC Analysis of this compound and its Metabolites
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH for acidic/basic analytes. - Column overload. - Secondary interactions with the stationary phase. | - Adjust mobile phase pH. For acidic metabolites, lower the pH. - Reduce injection volume or sample concentration. - Use a column with end-capping or a different stationary phase. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and pump performance. - Use a column oven for temperature control. - Flush the column or replace it if necessary. |
| Ghost peaks | - Contamination in the mobile phase, injector, or column. - Late eluting compounds from a previous injection. | - Use high-purity solvents and filter the mobile phase. - Implement a thorough needle wash protocol. - Run a blank gradient to wash the column. |
| Low sensitivity | - Suboptimal detection wavelength. - Low concentration of analytes. | - Determine the UV-Vis spectrum of the parent compound and expected metabolites to select the optimal wavelength. - Concentrate the sample or increase the injection volume (if not causing overload). |
Microbial Degradation Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed | - Inoculum viability or activity is low. - The compound is recalcitrant to the selected microorganisms. - Presence of inhibitors in the medium. | - Ensure the inoculum is in the exponential growth phase. - Screen different microbial strains or consortia from contaminated environments. - Analyze the medium for potential inhibitory substances. |
| Partial degradation or accumulation of intermediates | - A specific enzyme in the pathway is slow or inhibited. - The intermediate is toxic to the microorganisms. - Depletion of a necessary cofactor or nutrient. | - Identify the accumulated intermediate using LC-MS or GC-MS. - Test the toxicity of the identified intermediate. - Supplement the medium with potential limiting nutrients or cofactors. |
| High variability between replicates | - Inconsistent inoculum size. - Heterogeneity in the experimental setup. - Analytical errors during sample processing. | - Standardize the inoculum preparation and addition. - Ensure uniform mixing and incubation conditions. - Validate the analytical method for reproducibility. |
Data Presentation
Table 1: Comparative Kinetic Data for the Degradation of Related Nitroaromatic Compounds
| Compound | Organism/Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Degradation Rate | Reference |
| p-Nitrophenol | Pseudomonas sp. | 1.1 µg/mL (~7.9 µM) | - | Mineralization of 50 ng/mL | [7] |
| p-Nitrophenol | Pseudomonas putida | - | - | Complete degradation of 100 ppm in 24h | |
| 3-Nitrobenzyl alcohol | Rat hepatic alcohol dehydrogenase | 503 | 1.48 | - | [8][9] |
| 4-Nitrobenzyl alcohol | Rat hepatic alcohol dehydrogenase | ~503 | ~1.48 | - | [8][9] |
| 4-Nitrobenzyl alcohol | Rat hepatic sulfotransferase | 48 | 1.69 | - | [8][9] |
Note: Data for this compound is not available. The data presented is for structurally similar compounds to provide a comparative reference.
Experimental Protocols
Protocol 1: Spectrophotometric Nitroreductase Activity Assay
This protocol is adapted for a generic bacterial nitroreductase and can be optimized for specific enzymes.
Materials:
-
Purified nitroreductase or cell-free extract
-
This compound (substrate)
-
NADH (cofactor)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.
-
Prepare a stock solution of NADH in the assay buffer.
-
In a cuvette, mix the potassium phosphate buffer, the substrate solution, and the enzyme solution.
-
Initiate the reaction by adding the NADH solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the nitroreductase activity. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
Protocol 2: Identification of Metabolites by GC-MS
This protocol provides a general workflow for identifying volatile and semi-volatile metabolites from a microbial degradation experiment.
1. Sample Preparation: a. Centrifuge the microbial culture to remove cells. b. Acidify the supernatant to pH 2-3 with HCl. c. Extract the supernatant with an equal volume of a non-polar solvent (e.g., ethyl acetate) three times. d. Pool the organic extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization (for non-volatile compounds): a. To analyze non-volatile metabolites like carboxylic acids and phenols, a derivatization step is necessary to make them volatile. b. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). c. Dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine) and add the silylating agent. d. Heat the mixture at 60-70°C for 30 minutes.
3. GC-MS Analysis: a. Column: A non-polar or semi-polar capillary column (e.g., DB-5ms). b. Injection: Inject 1 µL of the derivatized or underivatized extract. c. Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C). d. Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. e. Identification: Identify the metabolites by comparing their mass spectra with libraries such as NIST.
Mandatory Visualizations
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species [frontiersin.org]
- 5. concawe.eu [concawe.eu]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of p-nitrophenol mineralization by a Pseudomonas sp.: effects of second substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Troubleshooting guide for using 4-Hydroxy-3-nitrobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Hydroxy-3-nitrobenzyl alcohol in their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] It is stable for at least two years under these conditions.[1] For short-term use, it can be stored at room temperature in a dry, sealed container.[2][3]
2. What is the solubility of this compound in common laboratory solvents?
3. What are the main degradation pathways for this compound?
The primary degradation pathway for compounds containing a benzyl alcohol group is oxidation.[6] The benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid. The phenolic hydroxyl group also makes the compound susceptible to oxidation, especially at neutral to alkaline pH.[6] Additionally, as a nitrobenzyl derivative, it is sensitive to light and can undergo photochemical reactions.[6][7][8]
4. Is this compound sensitive to light?
Yes, as a nitrobenzyl derivative, it is expected to be light-sensitive.[6][8] Exposure to light, particularly UV light, can lead to photolytic cleavage and other photochemical reactions.[7][8][9] Therefore, it is crucial to handle and store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.
Troubleshooting Guides
Guide 1: Issues with Solubility
Problem: Difficulty dissolving this compound in the desired solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent choice | This compound is a polar molecule.[4] Try using polar aprotic solvents like DMF, DMSO, or acetonitrile. For aqueous solutions, consider adjusting the pH to increase solubility. |
| Low temperature | Gently warm the solution to aid dissolution. However, be cautious with temperature as it might accelerate degradation. |
| Compound has degraded or absorbed moisture | Use a fresh vial of the compound. Ensure the compound has been stored under the recommended dry conditions. |
Guide 2: Unexpected Reaction Outcomes
Problem: Low yield or formation of unexpected byproducts during a reaction.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare solutions fresh before use.[6] Protect the reaction mixture from light, especially if the reaction is run over an extended period. |
| Side reactions due to reactive functional groups | The phenolic hydroxyl and benzylic alcohol groups can undergo side reactions. Consider using protecting groups if these functionalities are not involved in the desired transformation. The nitro group can be reduced under certain conditions, leading to aniline derivatives.[10][11] |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Optimize reaction time, temperature, and stoichiometry of reagents. |
| Photochemical side reactions | If the compound is used as a photocleavable linker, ensure the correct wavelength and duration of light exposure are used to avoid unwanted side reactions.[9] |
Guide 3: Problems with Purification
Problem: Difficulty in purifying the product of a reaction involving this compound.
| Potential Cause | Troubleshooting Steps |
| "Oiling out" during recrystallization | This can occur if the solute is supersaturated or if the solvent's boiling point is higher than the solute's melting point. Try re-heating the solution, adding a small amount of additional solvent, and allowing it to cool down slowly.[12] |
| Poor separation on column chromatography | Optimize the mobile phase using TLC first to achieve a good separation with an Rf value of around 0.3-0.4 for your product.[12] Ensure the column is packed properly to avoid channeling. |
| Product lost in the aqueous phase during extraction | For polar products, saturate the aqueous layer with a salt like sodium chloride to decrease the product's solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent.[13] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Coupling as a Photocleavable Linker in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general workflow for incorporating this compound as a photocleavable linker onto a solid support for SPPS.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., aminomethyl polystyrene)
-
Coupling reagents (e.g., DCC, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Fmoc-protected amino acid
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours.
-
Linker Activation: In a separate vessel, dissolve this compound and a coupling agent (e.g., HOBt) in DMF. Add the activating agent (e.g., DCC) and stir for 15-30 minutes at 0°C.
-
Linker Coupling: Add the activated linker solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a capping solution (e.g., acetic anhydride and pyridine in DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the hydroxyl group of the linker using standard SPPS coupling protocols.
-
Peptide Elongation: Proceed with the standard cycles of Fmoc deprotection and amino acid coupling to build the peptide chain.
-
Cleavage from Resin: After peptide synthesis is complete, wash and dry the resin. Suspend the resin in a suitable solvent and irradiate with UV light (typically around 365 nm) to cleave the peptide from the linker.[8][9]
Caption: Workflow for Solid-Phase Peptide Synthesis using a photocleavable linker.
Protocol 2: General Workflow for Bioconjugation
This diagram illustrates a general workflow for using this compound as a component of a linker in bioconjugation, for example, in the creation of an antibody-drug conjugate (ADC).
Caption: General workflow for bioconjugation using a linker derived from this compound.
References
- 1. This compound | 41833-13-0 | MOLNOVA [molnova.com]
- 2. This compound CAS#: 41833-13-0 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CAS 41833-13-0: this compound [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. mt.com [mt.com]
- 11. ionike.com [ionike.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Handling and storage of 4-Hydroxy-3-nitrobenzyl alcohol to prevent degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for experiments involving 4-Hydroxy-3-nitrobenzyl alcohol to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1] It should be kept in a dry and well-ventilated place, protected from light. Discoloration, such as yellowing or browning, can be an indication of oxidation due to prolonged exposure to air and/or light.[2][3]
Q2: How stable is this compound in solution?
A2: The stability of this compound is significantly lower in solution compared to its solid form. Its stability in solution is dependent on the solvent, pH, and exposure to light and temperature.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light for a limited time.[2]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway is the oxidation of the benzylic alcohol group.[2] This can be initiated by exposure to air (auto-oxidation), light (photosensitized oxidation), or oxidizing agents. The initial oxidation product is typically 4-hydroxy-3-nitrobenzaldehyde, which can be further oxidized to 4-hydroxy-3-nitrobenzoic acid.[2] Additionally, nitrobenzyl alcohols can undergo photodegradation in aqueous solutions.[4]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Phenolic compounds like this compound are generally more susceptible to oxidation at neutral to alkaline pH levels.[2] Under acidic conditions, the compound is expected to be more stable. For experiments in aqueous buffers, it is crucial to assess the compound's stability under the specific pH conditions being used.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is light-sensitive.[2] Exposure to light, particularly UV light, can promote its degradation. Therefore, it is essential to store the solid compound and its solutions in amber-colored vials or by wrapping containers in aluminum foil to protect them from light.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation due to prolonged exposure to air and/or light.[2][3] | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at -20°C is recommended.[1][2] |
| Unexpected Peaks in HPLC or GC Analysis of a Stored Solution | Degradation of this compound.[2] | Prepare fresh solutions immediately before analysis. If stored solutions must be used, they should be kept at low temperatures (2-8°C) and protected from light.[2] Always use a stability-indicating analytical method to accurately quantify the parent compound and its degradants. |
| Decreased Potency or Altered Biological Activity in Experiments | Degradation of this compound in experimental media or stock solutions. | Prepare fresh stock solutions before each experiment. Assess the stability of the compound in your specific experimental buffer and at the experimental temperature. Consider performing a time-course experiment to determine its stability window under your experimental conditions. |
| Inconsistent Analytical Results Between Batches | Variability in storage conditions or handling procedures. | Standardize storage and handling protocols across all samples and experiments. Ensure all users are aware of the compound's sensitivity to light, air, and temperature. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, monitoring for degradation.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a light-protected environment for a defined period.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products if possible, using techniques like HPLC-MS.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for handling and storage.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: A Guide to the Scaled-Up Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we provide not just protocols, but also in-depth troubleshooting advice and answers to frequently asked questions to ensure your success. Our approach is grounded in extensive laboratory experience and a commitment to scientific accuracy.
I. Strategic Overview: Synthetic Pathways and Key Considerations
The synthesis of this compound (CAS 41833-13-0) can be approached through several synthetic routes. The choice of pathway often depends on the available starting materials, desired scale, and safety infrastructure. Below, we outline two common strategies and the critical parameters for each.
Diagram: Synthetic Pathways to this compound
Caption: Two primary synthetic routes to this compound.
II. Safety First: Handling Nitrating Agents and Hazardous Reagents
The nitration step in the synthesis of this compound involves the use of strong acids and oxidizing agents, which are corrosive and can cause severe burns. It is imperative to adhere to strict safety protocols.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations involving nitric acid and other volatile reagents should be performed in a certified chemical fume hood.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill kits for acid neutralization.
-
Thermal Runaway: Nitration reactions are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
III. Detailed Experimental Protocols
Here, we provide a detailed, step-by-step protocol for the synthesis of this compound via the nitration of 4-hydroxybenzaldehyde, followed by reduction.
A. Step 1: Nitration of 4-Hydroxybenzaldehyde to 4-Hydroxy-3-nitrobenzaldehyde
This procedure is adapted from a similar nitration of m-hydroxybenzaldehyde.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxybenzaldehyde (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents), pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-hydroxy-3-nitrobenzaldehyde as a solid.
B. Step 2: Reduction of 4-Hydroxy-3-nitrobenzaldehyde to this compound
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or water).
IV. Troubleshooting and FAQs
Diagram: Troubleshooting Logic for Nitration Step
References
Validation & Comparative
Purity Analysis of 4-Hydroxy-3-nitrobenzyl Alcohol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-Hydroxy-3-nitrobenzyl alcohol.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.
Recommended HPLC Method
This proposed method is adapted from established protocols for structurally similar compounds, such as nitrophenols and nitrobenzyl alcohols, and would require validation for this specific analyte.[1][2]
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of polar and non-polar compounds.
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent is recommended. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[2]
-
Gradient Program: A starting composition of 80% A and 20% B, with a linear gradient to 20% A and 80% B over 20 minutes, should provide good separation of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, likely around 270-280 nm due to the nitro and phenol chromophores.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity determination. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the analysis of volatile impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Separation based on the differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample, relative to a certified internal standard. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to increase volatility. | Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C). Provides structural information and quantification. |
| Accuracy | High, but dependent on the response factor of impurities. | High, with a flame ionization detector (FID) providing a response proportional to the carbon content. | Very high, as it is a primary ratio method that does not rely on calibration curves against the analyte of interest. |
| Precision | Excellent, with typical relative standard deviations (RSDs) of <1%. | Excellent, with typical RSDs of <1%. | Excellent, with typical RSDs of <1%. |
| Sensitivity | High, especially with UV or mass spectrometry (MS) detection. | Very high, particularly with an FID or MS detector. | Lower than chromatographic methods, typically requiring milligram quantities of sample. |
| Specificity | High, especially with a diode array detector (DAD) for peak purity analysis. Co-elution of impurities can be a challenge. | High, especially when coupled with a mass spectrometer (GC-MS) for peak identification. | Very high, as it provides detailed structural information that can distinguish the analyte from its isomers and other impurities. |
| Throughput | Moderate, with typical run times of 20-40 minutes per sample. | Moderate, with similar run times to HPLC. | Lower, as qNMR experiments often require longer acquisition and relaxation times. |
| Sample Consumption | Low (microgram to milligram quantities). | Low (microgram quantities). | Higher (milligram quantities). |
| Destructive | Yes. | Yes. | No, the sample can be recovered after analysis. |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC)
Objective: To determine the purity of this compound by separating it from volatile impurities.
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A capillary column suitable for polar compounds (e.g., a wax or mid-polarity column).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase the volatility of the analyte.
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Anhydrous solvent (e.g., pyridine or dimethylformamide).
Procedure:
-
Derivatization: Accurately weigh about 5 mg of the sample and dissolve it in 0.5 mL of an anhydrous solvent. Add 0.5 mL of the derivatizing agent and heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl ether derivative.
-
Injection: Inject 1 µL of the derivatized sample into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis: Calculate the purity based on the area percent of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
A certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal recovery and accurate integration.
-
Data Analysis:
-
Identify well-resolved signals for both the analyte and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram illustrates a logical workflow for choosing the most suitable technique for the purity analysis of this compound.
Caption: Workflow for selecting an analytical method for purity analysis.
References
Comparative Analysis of 4-Hydroxy-3-nitrobenzyl Alcohol Derivatives: A Guide for Researchers
For Immediate Release
A comprehensive guide characterizing a series of 4-Hydroxy-3-nitrobenzyl alcohol derivatives has been compiled to provide researchers, scientists, and drug development professionals with a comparative overview of their potential therapeutic applications. This publication details the synthesis, characterization, and biological evaluation of ether and ester derivatives of this compound, presenting key data in a structured format to facilitate analysis and inform future research directions.
Physicochemical Characterization of this compound
The parent compound, this compound, is a yellow to brown solid with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41833-13-0 | [1] |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Melting Point | 94-98 °C | |
| Appearance | Yellow to brown solid | |
| Solubility | Soluble in polar solvents | [1] |
Spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), are available in public databases and are crucial for the structural elucidation of its derivatives.
Synthesis and Biological Evaluation of Derivatives
This guide focuses on two main classes of derivatives: ethers and esters, synthesized from the parent alcohol. The following sections detail the synthetic protocols and comparative biological activities.
Ether Derivatives: Antimicrobial Activity
A series of 4-nitrobenzyl-oxy-phenol derivatives were synthesized to evaluate their antimicrobial properties. The synthesis involves the protection of the phenolic hydroxyl group followed by etherification with 4-nitrobenzyl bromide and subsequent deprotection.
Experimental Protocol: Synthesis of 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol
-
Acetylation: 2,6-dimethylbenzene-1,4-diol is reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 4-hydroxy-2,6-dimethylphenyl acetate.
-
Etherification: The resulting acetate is treated with 4-nitrobenzyl bromide in dry N,N-dimethylformamide (DMF) to produce 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenyl acetate.
-
Hydrolysis: The acetate group is removed by hydrolysis with potassium carbonate in methanol to yield the final product, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol.
Antimicrobial Activity Data
The antimicrobial activity of the synthesized ether derivatives was evaluated against a panel of bacteria, with Minimum Inhibitory Concentrations (MICs) determined using a broth dilution method. Ciprofloxacin was used as a reference antibiotic.
| Compound | S. aureus (ATCC 25923) MIC (µM) | E. coli (ATCC 25922) MIC (µM) | M. catarrhalis (ATCC 25238) MIC (µM) | Reference |
| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | >365 | >365 | 11 | [2] |
| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | 91 | >365 | 11 | [2] |
| Ciprofloxacin (Reference) | 0.9 | 0.04 | 9 | [2] |
The results indicate that 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited the best antibacterial activity, particularly against Moraxella catarrhalis, with a MIC value comparable to ciprofloxacin.[2]
Ester Derivatives: Potential as Anticancer Agents
While specific studies on the anticancer activity of 4-Hydroxy-3-nitrobenzyl ester derivatives are limited, research on related nitrobenzyl derivatives of other parent molecules, such as camptothecin, provides valuable insights into their potential as anticancer agents. These studies suggest that the nitrobenzyl moiety can be a key pharmacophore.
General Experimental Protocol: Esterification
A general method for the synthesis of ester derivatives involves the reaction of this compound with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
Comparative Analysis and Future Directions
The presented data highlights the potential of this compound as a versatile scaffold for developing new therapeutic agents.
-
Ether derivatives have demonstrated promising antimicrobial activity, particularly against M. catarrhalis. Further structure-activity relationship (SAR) studies are warranted to optimize this activity by modifying the substitution pattern on the phenol ring.
-
The nitrobenzyl moiety is a known pharmacophore in anticancer drug design. Exploring a variety of ester derivatives of this compound against a panel of cancer cell lines is a logical next step to assess their therapeutic potential.
This guide serves as a foundational resource for researchers interested in the chemical and biological characterization of this compound derivatives. The provided protocols and comparative data are intended to streamline further investigation into this promising class of compounds.
References
A Comparative Guide to the Biological Activity of 4-Hydroxy-3-nitrobenzyl alcohol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Hydroxy-3-nitrobenzyl alcohol and its structural analog, 4-hydroxybenzyl alcohol. Due to a scarcity of published quantitative data on this compound, this document leverages available information on its non-nitrated counterpart and the known effects of nitroaromatic compounds to provide a predictive overview and highlight areas for future research.
Introduction
This compound is a phenolic compound that has been identified in natural sources such as the marine bryozoan Phidolopora pacifica and the fungus Pyricularia oryzae.[1][] While it is commercially available and utilized in chemical synthesis, for instance, in the preparation of antibody-drug conjugates for cancer therapy[3], comprehensive studies on its specific biological activities are limited. In contrast, its parent compound, 4-hydroxybenzyl alcohol, has been more extensively studied and has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, anti-angiogenic, and neuroprotective properties.[4][5][6]
This guide aims to:
-
Present the available quantitative data on the biological activities of 4-hydroxybenzyl alcohol and other relevant phenolic compounds.
-
Provide detailed experimental protocols for key biological assays.
-
Discuss the potential biological activities of this compound based on the influence of the nitro functional group.
-
Visualize relevant signaling pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for 4-hydroxybenzyl alcohol and a standard antioxidant, Trolox, for comparison. The lack of data for this compound is a significant knowledge gap.
| Compound | Assay | Target/Organism | IC50 / Activity | Reference(s) |
| 4-Hydroxybenzyl alcohol | DPPH Radical Scavenging | - | 63 µg/mL | [7] |
| ABTS Radical Scavenging | - | >75% inhibition at 3.72 µg/mL | [7] | |
| Anti-inflammatory | LPS-activated RAW 264.7 cells | Inhibition of NO and ROS production at 0.5 and 1 mM | [5] | |
| Anticancer (Anti-angiogenesis) | CT26.WT colon carcinoma cells | Dose-dependent reduction in viability | [8] | |
| Neuroprotection | Rat model of focal cerebral ischemia | Reduces infarct volume at 50 mg/kg | [5] | |
| Trolox | DPPH Radical Scavenging | - | 3.77 µg/mL | [7] |
| ABTS Radical Scavenging | - | 2.93 µg/mL | [7] | |
| This compound | - | - | Data not available | - |
Potential Influence of the Nitro Group on Biological Activity
The introduction of a nitro group onto the aromatic ring of 4-hydroxybenzyl alcohol is expected to significantly modulate its biological activity. Nitroaromatic compounds are known to exhibit a range of biological effects, often stemming from their electronic properties and metabolic activation.
Potential Biological Activities of this compound:
-
Antimicrobial Activity: Nitroaromatic compounds are a well-known class of antimicrobials. The nitro group can be enzymatically reduced by microbial nitroreductases to form cytotoxic nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules.[9]
-
Anticancer Activity: The cytotoxicity of some nitroaromatic compounds has been exploited in cancer therapy. Their ability to induce oxidative stress and damage DNA can lead to apoptosis in cancer cells.[10] this compound's use in creating antibody-drug conjugates suggests a potential role as a cytotoxic payload.[3]
-
Modified Antioxidant Activity: The strong electron-withdrawing nature of the nitro group generally decreases the hydrogen-donating ability of the phenolic hydroxyl group, which could reduce its radical scavenging activity compared to 4-hydroxybenzyl alcohol. However, the overall effect on antioxidant capacity can be complex and may involve other mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other compounds.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[12]
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound and a standard antioxidant (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., methanol, ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[13][14]
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualizations
Signaling Pathways
The biological activities of phenolic compounds and nitroaromatics are often mediated through their interaction with specific cellular signaling pathways.
Caption: Potential signaling pathways for antioxidant and cytotoxic activities.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the biological activity of a test compound.
Caption: A generalized experimental workflow for screening biological activities.
Conclusion and Future Directions
While 4-hydroxybenzyl alcohol exhibits a range of interesting biological activities, there is a clear need for experimental investigation into its nitrated derivative, this compound. Based on the known properties of nitroaromatic compounds, it is plausible that this compound possesses significant antimicrobial and potentially anticancer properties, although its antioxidant capacity may be reduced compared to its parent compound.
Future research should focus on:
-
Systematic Screening: Evaluating the antimicrobial, anticancer, and antioxidant activities of this compound using the standardized protocols outlined in this guide.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship Studies: Comparing the activity of different isomers of nitro-hydroxybenzyl alcohol to understand the influence of the position of the nitro group.
This guide serves as a foundational resource to stimulate and direct future research into the biological potential of this understudied natural product.
References
- 1. This compound | TargetMol [targetmol.com]
- 3. This compound | 41833-13-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Nitrobenzyl Alcohol Isomers for Scientific Applications
Nitrobenzyl alcohols are a class of organic compounds that have garnered significant attention in various scientific disciplines, particularly due to the unique photochemical properties of the ortho isomer. This guide provides a detailed comparison of the three structural isomers—ortho-(2-), meta-(3-), and para-(4-nitrobenzyl alcohol)—focusing on their chemical properties, synthesis, and functional applications, with an emphasis on their utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
The position of the nitro group on the benzene ring significantly influences the physical and chemical properties of the nitrobenzyl alcohol isomers. These differences are critical for their application in various experimental contexts.
| Property | ortho-Nitrobenzyl Alcohol | meta-Nitrobenzyl Alcohol | para-Nitrobenzyl Alcohol |
| CAS Number | 612-25-9 | 619-25-0 | 619-73-8 |
| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₃ | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol [1] | 153.14 g/mol [2] |
| Appearance | - | Clear yellow-brown liquid[3] | White to light yellow crystalline powder[4][5] |
| Melting Point | 69-72 °C[6] | 26-32 °C | 92-94 °C[4][5] |
| Boiling Point | 270 °C[6] | 175-180 °C (at 3 mmHg)[7] | 185 °C (at 12 mmHg)[4][5] |
| Water Solubility | 5 g/L (at 20 °C)[6] | Slightly soluble[3] | 2 g/L (at 20 °C)[4][5] |
Synthesis of Nitrobenzyl Alcohol Isomers
The synthesis of each isomer typically involves the reduction of the corresponding nitrobenzaldehyde or the hydrolysis of a nitrobenzyl halide.
-
ortho-Nitrobenzyl Alcohol : Often synthesized by the reduction of o-nitrobenzaldehyde.
-
meta-Nitrobenzyl Alcohol : Can be prepared by subjecting m-nitrobenzaldehyde to a Cannizzaro reaction.[8]
-
para-Nitrobenzyl Alcohol : Commonly synthesized via the hydrolysis of p-nitrobenzyl chloride or p-nitrobenzyl acetate.[9][10] Another method involves the reduction of p-nitrobenzaldehyde.[9]
Caption: General synthesis pathway for nitrobenzyl alcohol isomers.
Photochemical Properties and Applications
The most significant distinction between the isomers lies in their photochemical behavior. The ortho isomer is a cornerstone of photochemistry, widely used as a photolabile protecting group, often referred to as a "photocage".
Mechanism of ortho-Nitrobenzyl Photocleavage: Upon irradiation with UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[11] This forms an aci-nitro intermediate, which rapidly rearranges and cleaves, releasing the protected molecule and yielding o-nitrosobenzaldehyde as a byproduct.[11][12] This reaction is efficient and proceeds under mild conditions, making it ideal for the controlled release of biologically active compounds, such as drugs or signaling molecules.[13][14]
Caption: Photocleavage mechanism of o-nitrobenzyl protected compounds.
meta and para Isomers: In contrast, the meta and para isomers do not undergo this efficient photocleavage reaction because the geometry is unfavorable for the required intramolecular hydrogen abstraction. Their photochemistry is dominated by photoredox reactions.[15] The photoreduction of the nitro group and oxidation of the benzylic alcohol can occur, but the quantum yields and reaction pathways are significantly different. The photoredox reaction of the para isomer is notably inefficient in neutral solutions but shows base catalysis at pH levels above 11, while the meta isomer reacts with moderate efficiency in neutral solution.[15] Due to their lack of efficient photocleavage, m- and p-nitrobenzyl alcohols are not used as photocages but find applications elsewhere, such as in mass spectrometry matrices (meta) or as synthetic intermediates (para).[4][7]
| Feature | ortho-Nitrobenzyl | meta-Nitrobenzyl | para-Nitrobenzyl |
| Primary Photochemical Rxn | Intramolecular Photocleavage | Photoredox | Photoredox |
| Key Application | Photolabile protecting group ("photocage")[16] | Mass spectrometry matrix[7] | Synthetic intermediate[5] |
| Quantum Yield (Φ) | Relatively high (can be ~0.6 for product formation) | Moderate efficiency in neutral solution[15] | Inefficient in neutral solution; base-catalyzed[15] |
| Typical Irradiation λ | ~350 nm | N/A | N/A |
Experimental Protocols
A. Synthesis of p-Nitrobenzyl Alcohol via Hydrolysis
This protocol is adapted from the hydrolysis of p-nitrobenzyl acetate.[9]
-
Dissolution : Dissolve p-nitrobenzyl acetate (1.12 moles) in 500 mL of hot methanol in a 2-L flask.
-
Hydrolysis : Slowly add a 15% sodium hydroxide solution (1.43 moles) to the hot methanol solution with shaking.
-
Precipitation : After allowing the mixture to stand for 5 minutes, pour it into a mixture of 4.5 kg of cracked ice and water with vigorous stirring.
-
Collection : Collect the resulting precipitate on a Büchner funnel.
-
Recrystallization : Recrystallize the crude product from approximately 3-3.7 L of a suitable solvent like ethanol to obtain pure p-nitrobenzyl alcohol.
B. Protocol for Photocleavage of an o-Nitrobenzyl-Protected Compound
This is a general protocol for releasing a molecule of interest (e.g., a fluorescent dye or a drug) from an o-nitrobenzyl cage.
-
Sample Preparation : Prepare a solution of the o-nitrobenzyl-caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent like acetonitrile). The concentration will depend on the extinction coefficient of the compound and the experimental requirements.
-
Irradiation Setup : Use a light source that emits in the near-UV range. A mercury lamp with a 365 nm filter is commonly used. The light should be focused on the sample cuvette or well.
-
Photolysis : Irradiate the sample for a predetermined amount of time. The duration will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging. The reaction progress can be monitored.
-
Analysis : Analyze the sample to confirm the release of the protected molecule. This can be done using techniques such as:
-
UV-Vis Spectroscopy : Monitor the disappearance of the caged compound's absorbance peak and the appearance of the photoproducts' peaks.
-
HPLC : Separate and quantify the starting material, the released molecule, and the o-nitrosobenzaldehyde byproduct.
-
Fluorescence Spectroscopy : If the released molecule is fluorescent, measure the increase in fluorescence intensity as a function of irradiation time.
-
Caption: A typical experimental workflow for a photocleavage study.
Conclusion
The nitrobenzyl alcohol isomers exhibit distinct properties and applications dictated by the position of the nitro group. The ortho isomer is an invaluable tool in chemistry and biology, serving as one of the most popular photolabile protecting groups for the light-mediated control of chemical and biological processes.[16][17] In contrast, the meta and para isomers lack the geometric arrangement for efficient photocleavage and are primarily used in other areas, such as mass spectrometry and as versatile intermediates in organic synthesis. This comparative guide underscores the importance of isomeric structure in determining chemical function and provides researchers with the foundational knowledge to select the appropriate isomer for their specific application.
References
- 1. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzyl alcohol(619-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
- 5. Cas 619-73-8,4-Nitrobenzyl alcohol | lookchem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Hydroxy-3-nitrobenzyl alcohol and Other Photolabile Protecting Groups for Researchers and Drug Development Professionals
In the realm of controlled release technologies, photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools for the precise spatial and temporal release of bioactive molecules. The ortho-nitrobenzyl backbone has long been a workhorse in this field. This guide provides a detailed comparison of a specific derivative, 4-Hydroxy-3-nitrobenzyl alcohol, with other commonly employed PPGs, offering a quantitative and methodological resource for researchers, scientists, and professionals in drug development.
Performance Characteristics of Photolabile Protecting Groups
The efficacy of a PPG is determined by several key photochemical parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) at that wavelength, and the quantum yield of uncaging (Φ). A higher molar extinction coefficient allows for activation with lower light doses, while a higher quantum yield signifies greater efficiency in the release of the caged molecule per photon absorbed. The ideal PPG for biological applications should also be responsive to longer wavelengths of light (above 350 nm) to minimize cellular damage.
Here, we compare the properties of this compound with other established PPGs. Due to the limited availability of specific quantitative photochemical data for the 4-Hydroxy-3-nitrobenzyl group in the reviewed literature, we present data for structurally related nitrobenzyl derivatives to provide a reasonable estimation and context for its expected performance.
| Photolabile Protecting Group | Functional Group Protected | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Typical Irradiation Wavelength (nm) | Key Advantages | Potential Disadvantages |
| 4-Hydroxy-3-nitrobenzyl | Alcohols, Phenols | Est. ~340-360 | Data not available | Data not available | Est. ~365 | Potentially enhanced water solubility due to the hydroxyl group. | Lack of comprehensive photochemical characterization. |
| o-Nitrobenzyl (NB) | Alcohols, Amines, Carboxylic Acids | ~260-280 | ~5,000-10,000 | 0.01 - 0.1 | 254 - 320 | Well-established, versatile for various functional groups. | Requires UV light which can be damaging to biological samples; photoproducts can be reactive.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Alcohols, Phosphates, Carboxylates | ~350 | ~5,000 | 0.01 - 0.05 | 350 - 365 | Red-shifted absorption compared to NB, suitable for less damaging UVA light. | Relatively low quantum yield. |
| Coumarin-4-ylmethyl | Carboxylic Acids, Phosphates, Amines | ~320 (unsubstituted) | ~15,000 | ~0.03 - 0.3 | 350 - 400 | High extinction coefficients and often higher quantum yields; some derivatives are two-photon active. | Photoproducts can sometimes be fluorescent, potentially interfering with imaging. |
| p-Hydroxyphenacyl (pHP) | Carboxylic Acids, Phosphates | ~280-320 | ~10,000-20,000 | 0.1 - 0.4 | 300 - 350 | Rapid release kinetics and often cleaner byproducts compared to nitrobenzyl groups. | Primarily used for carboxylates and phosphates.[2] |
Note: Estimated values for 4-Hydroxy-3-nitrobenzyl are based on the typical properties of o-nitrobenzyl derivatives. Specific experimental data is needed for precise characterization.
Mechanism of Photodeprotection
The photolytic cleavage of o-nitrobenzyl-based PPGs, including this compound, generally proceeds through a Norrish Type II reaction.[1] Upon absorption of a photon, the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement results in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.
Experimental Protocols
General Protocol for Protection of an Alcohol with 4-Hydroxy-3-nitrobenzyl Bromide
This protocol is a generalized procedure based on standard methods for the synthesis of o-nitrobenzyl ethers.
-
Preparation of the Alkoxide: Dissolve the alcohol to be protected (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Alkylation: Dissolve 4-Hydroxy-3-nitrobenzyl bromide (1.2 equivalents) in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Photolytic Deprotection
-
Sample Preparation: Dissolve the 4-Hydroxy-3-nitrobenzyl-protected compound in a suitable solvent (e.g., aqueous buffer for biological experiments, or an organic solvent like methanol or acetonitrile for chemical applications) to the desired concentration.
-
Irradiation: Transfer the solution to a suitable container (e.g., a quartz cuvette or a multi-well plate).
-
Irradiate the sample with a light source emitting at or near the λmax of the PPG (typically around 365 nm for nitrobenzyl derivatives). A UV lamp or a light-emitting diode (LED) are common choices.
-
The duration of irradiation will depend on the light source's power, the quantum yield of the PPG, and the concentration of the caged compound. Monitor the deprotection process by a suitable analytical method such as HPLC, LC-MS, or by observing the biological effect of the released molecule.
-
Analysis: Analyze the reaction mixture to confirm the release of the desired molecule and to identify the photolytic byproducts.
Signaling Pathway Application: Controlled Release of a Kinase Inhibitor
Photolabile protecting groups are frequently used to control the activity of signaling molecules, such as kinase inhibitors, within cellular pathways. By caging a kinase inhibitor, its activity is blocked until a pulse of light triggers its release, allowing for precise control over the inhibition of a specific kinase and the downstream signaling cascade.
Conclusion
This compound presents an interesting, albeit under-characterized, option within the extensive family of o-nitrobenzyl photolabile protecting groups. Its appended hydroxyl group may confer favorable solubility properties for biological applications. However, the lack of readily available quantitative photochemical data, such as its quantum yield and molar extinction coefficient, necessitates further research to fully assess its performance against more established PPGs like DMNB, coumarin, and pHP derivatives. The experimental protocols provided herein offer a starting point for the application and evaluation of this and other nitrobenzyl-based PPGs. For applications requiring high temporal resolution or sensitivity to phototoxicity, PPGs with red-shifted absorption maxima and high quantum yields should be prioritized. Researchers are encouraged to perform thorough photochemical characterization before employing any PPG in a critical experimental system.
References
A Comparative Guide to Photocleavable Linkers in Drug Delivery: Efficacy of 4-Hydroxy-3-nitrobenzyl alcohol
In the landscape of controlled drug release, photocleavable linkers stand out for their ability to offer precise spatiotemporal control over the delivery of therapeutic agents. This guide provides a detailed comparison of drug delivery systems incorporating 4-Hydroxy-3-nitrobenzyl alcohol, a member of the o-nitrobenzyl (ONB) class of photo-responsive linkers, with other common alternatives. The following sections present a comparative analysis of performance, detailed experimental protocols, and relevant biological pathways to assist researchers, scientists, and drug development professionals in selecting and applying these advanced drug delivery technologies.
Performance Comparison of Photocleavable Linkers
The efficacy of a photocleavable linker is determined by several key parameters, including its absorption wavelength, quantum yield (Φ) of cleavage, and the resulting release kinetics of the payload. The table below summarizes these characteristics for the o-nitrobenzyl class of linkers, to which this compound belongs, and contrasts them with other widely used photocleavable moieties.
| Linker Class | Example Compound | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Cleavage Byproducts | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | This compound | 300 - 365 | 0.01 - 0.2[1] | o-Nitrosobenzaldehyde derivatives | Well-established chemistry, high stability in the dark, biocompatible byproducts.[2] | Generally lower quantum yields, requires UV light which has limited tissue penetration.[1] |
| Coumarin | 7-(Diethylamino)coumarin-4-yl)methyl | 365 - 450 | ~0.25[3] | Coumarin derivatives | Higher quantum yields, can be cleaved with visible light, improving biocompatibility.[3] | Potential for photodimerization, byproducts can sometimes interfere with biological systems. |
| Phenacyl | p-Hydroxyphenacyl | 300 - 360 | Variable | Acetophenone derivatives | Good stability | Slower cleavage kinetics compared to ONB linkers. |
| Thioacetal o-nitrobenzaldehyde (TNB) | TNB(OH) | ~346 | Not widely reported | Thio-derivatives | Stronger absorbance at longer UV wavelengths compared to ONB.[1] | Less studied than ONB and coumarin linkers. |
Note: Specific quantitative data for this compound is limited in publicly available literature. The data for the o-nitrobenzyl (ONB) class is presented as a representative performance range. The inclusion of a hydroxyl group and a nitro group on the benzyl ring of this compound is expected to influence its photochemical properties, and specific performance should be empirically determined for the application of interest.
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to this compound Linker
This protocol describes a general method for the conjugation of the anticancer drug Doxorubicin to a this compound-based linker.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Activation of this compound: Dissolve this compound (1.2 eq) and a carboxylic acid-containing spacer (if necessary for solubility or reactivity, 1.0 eq) in anhydrous DMF. Add DCC (1.5 eq) and DMAP (0.2 eq) to the solution. Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl group.
-
Conjugation to Doxorubicin: In a separate flask, dissolve Doxorubicin hydrochloride (1.0 eq) in anhydrous DMF and add TEA (2.0 eq) to neutralize the hydrochloride salt. Stir for 30 minutes.
-
Add the activated this compound solution dropwise to the Doxorubicin solution.
-
Allow the reaction to proceed in the dark at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The solvent is then removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the Doxorubicin-linker conjugate.
-
Characterization: Confirm the structure and purity of the conjugate using ¹H NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Light-Triggered Drug Release
This protocol outlines a method to evaluate the photo-induced release of Doxorubicin from the synthesized conjugate.
Materials:
-
Doxorubicin-4-Hydroxy-3-nitrobenzyl alcohol conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm) with a controlled power output
-
HPLC system with a UV-Vis detector
-
Quartz cuvettes or 96-well UV-transparent plates
Procedure:
-
Sample Preparation: Prepare a stock solution of the Doxorubicin-linker conjugate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS (pH 7.4). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the experiment.
-
Photocleavage: Transfer the conjugate solution to a quartz cuvette or a UV-transparent plate. Irradiate the sample with a 365 nm UV lamp at a fixed power density (e.g., 5-20 mW/cm²). Take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the collected aliquots using HPLC to quantify the amount of released Doxorubicin and the remaining conjugate. The HPLC method should be capable of separating the conjugate from the free drug.
-
Data Analysis: Calculate the percentage of drug release at each time point by comparing the peak area of the released drug to the initial total amount of drug in the conjugate. Plot the percentage of drug release versus irradiation time to determine the release kinetics.
Visualizations
Photocleavage Mechanism of o-Nitrobenzyl Linkers
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemreu.ku.edu [chemreu.ku.edu]
Validating the Mechanism of Action of 4-Hydroxy-3-nitrobenzyl alcohol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the mechanism of action of 4-Hydroxy-3-nitrobenzyl alcohol, a marine-derived natural product. For researchers in drug development, rigorously defining a compound's mechanism of action is a critical step in translating a promising molecule into a viable therapeutic candidate. Here, we propose a logical, multi-pronged experimental approach to elucidate the biological activities of this compound. To provide a clear benchmark, we will compare its hypothesized activities with those of Resveratrol, a well-characterized natural phenolic compound with established anti-inflammatory and antioxidant properties.
Introduction: The Imperative of Mechanistic Validation
The journey from a chemical entity to a therapeutic agent is paved with rigorous scientific validation. Understanding how a compound exerts its effects at a molecular level is paramount for predicting its efficacy, safety profile, and potential for further development. This compound, a compound of interest, is structurally related to 4-hydroxybenzyl alcohol, which has demonstrated anti-inflammatory and antioxidant activities. This guide outlines a systematic approach to investigate whether this compound shares these properties and to identify its molecular targets.
The presence of a nitro group on the benzene ring is known to influence the electronic properties of phenolic compounds, often enhancing their biological activity.[1][2][3] Therefore, we hypothesize that this compound may exhibit potent anti-inflammatory and antioxidant effects, potentially through the modulation of key signaling pathways.
Comparative Framework: this compound vs. Resveratrol
To contextualize the potential of this compound, we will draw comparisons with Resveratrol, a widely studied polyphenol known for its pleiotropic health benefits.[4][[“]][6][7][8] This comparative approach allows for a robust evaluation of the novel compound's performance against a known standard.
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Proposed Experimental Workflow for Mechanistic Validation
A tiered approach, from in vitro biochemical assays to cell-based functional assays, will provide a comprehensive understanding of this compound's mechanism of action.
Part 1: In Vitro Characterization of Bioactivity
The initial phase focuses on establishing the fundamental biochemical activities of this compound.
Antioxidant Potential Assessment
Rationale: Phenolic compounds are known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method to assess the free radical scavenging ability of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound and Resveratrol (positive control) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | Hypothetical Data |
| Resveratrol | ~25 µM |
| Ascorbic Acid (Standard) | ~15 µM |
Anti-inflammatory Enzyme Inhibition
Rationale: Many anti-inflammatory compounds act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase activity of COX enzymes.
-
Procedure:
-
Follow the manufacturer's protocol for the assay kit.
-
Prepare a range of concentrations of this compound and a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
Incubate the enzymes with the test compounds.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Table 2: Comparative COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Resveratrol | ~50 µM | ~20 µM | 2.5 |
| Celecoxib (Control) | >100 µM | ~0.1 µM | >1000 |
Part 2: Cell-Based Validation of Mechanism of Action
Moving into a cellular context is crucial to confirm that the observed in vitro activities translate to a biological effect in a more complex system.
Inhibition of Nitric Oxide Production in Macrophages
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The ability of a compound to suppress NO production is a strong indicator of its anti-inflammatory potential.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Resveratrol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 for NO production inhibition.
-
Table 3: Comparative Inhibition of NO Production
| Compound | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| This compound | Hypothetical Data |
| Resveratrol | ~30 µM |
| L-NAME (iNOS inhibitor control) | ~10 µM |
Elucidation of Signaling Pathway Modulation
Rationale: To delve deeper into the mechanism, it is essential to investigate the compound's effect on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by Resveratrol.[[“]][7]
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with this compound or Resveratrol followed by LPS stimulation as described above.
-
Lyse the cells at different time points to capture signaling events.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membranes with primary antibodies against key signaling proteins:
-
p-p65, p65, IκBα (for NF-κB pathway)
-
p-p38, p38, p-ERK, ERK, p-JNK, JNK (for MAPK pathways)
-
β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
This guide provides a foundational experimental framework for the mechanistic validation of this compound. The proposed experiments will systematically evaluate its antioxidant and anti-inflammatory properties, benchmarked against the well-characterized compound, Resveratrol. Positive results from these assays would warrant further investigation, including target identification studies (e.g., using affinity chromatography or proteomics), in vivo efficacy studies in animal models of inflammation, and comprehensive safety and toxicity profiling. By following this structured and self-validating approach, researchers can confidently elucidate the mechanism of action of this compound and assess its potential as a novel therapeutic agent.
References
- 1. quora.com [quora.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. consensus.app [consensus.app]
- 6. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 4-Hydroxy-3-nitrobenzyl Alcohol and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective spectroscopic comparison of the synthetic product, 4-hydroxy-3-nitrobenzyl alcohol, with its precursors, 4-hydroxybenzaldehyde and 4-nitrobenzaldehyde. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 4-Hydroxybenzaldehyde | 4-Nitrobenzaldehyde | This compound |
| O-H Stretch (Alcohol/Phenol) | 3300-3100 (broad) | - | 3500-3300 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (Aldehyde) | 2850, 2750 | 2860, 2760 | - |
| C=O Stretch (Aldehyde) | ~1680 | ~1705 | - |
| N-O Stretch (Nitro) | - | ~1530, ~1350 | ~1530, ~1350 |
| C-O Stretch (Alcohol/Phenol) | ~1280 | - | ~1250 |
Table 2: ¹H NMR Spectroscopic Data (ppm)
| Proton | 4-Hydroxybenzaldehyde (DMSO-d₆) | 4-Nitrobenzaldehyde (CDCl₃) | This compound (DMSO-d₆) |
| -CHO | ~9.8 | ~10.1 | - |
| -CH₂OH | - | - | ~4.5 |
| Aromatic H (ortho to -OH/-CH₂OH) | ~6.9 (d) | - | ~7.1 (d) |
| Aromatic H (meta to -OH/-CH₂OH) | ~7.7 (d) | ~8.1 (d) | ~7.5 (dd) |
| Aromatic H (ortho to -NO₂) | - | ~8.4 (d) | ~8.0 (d) |
| -OH (Phenolic) | ~10.4 (s) | - | ~10.9 (s) |
| -OH (Alcoholic) | - | - | ~5.3 (t) |
Table 3: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | 4-Hydroxybenzaldehyde | 4-Nitrobenzaldehyde | This compound |
| -CHO | ~191 | ~190 | - |
| -CH₂OH | - | - | ~62 |
| Aromatic C-OH | ~162 | - | ~150 |
| Aromatic C-CHO/-CH₂OH | ~130 | ~135 | ~133 |
| Aromatic C-H | ~116, ~132 | ~124, ~130 | ~115, ~117, ~126 |
| Aromatic C-NO₂ | - | ~151 | ~138 |
| Aromatic C (quaternary) | ~125 | ~140 | ~128 |
Table 4: UV-Vis Spectroscopic Data (nm)
| Compound | λmax (Solvent) |
| 4-Hydroxybenzaldehyde | ~285 (Isopropanol)[1] |
| 4-Nitrobenzaldehyde | ~270 (Ethanol)[2] |
| This compound | Not explicitly found, expected shifts due to auxochromes |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of the supporting spectroscopic data are provided below.
Synthesis of this compound
The synthesis is a two-step process involving the nitration of 4-hydroxybenzaldehyde followed by the reduction of the resulting 4-hydroxy-3-nitrobenzaldehyde.
Step 1: Nitration of 4-Hydroxybenzaldehyde to 4-Hydroxy-3-nitrobenzaldehyde
-
Materials: 4-hydroxybenzaldehyde, concentrated sulfuric acid, fuming nitric acid, crushed ice, tert-butyl methyl ether, 5% sodium bicarbonate solution, anhydrous sodium sulfate, toluene, petroleum ether.
-
Procedure:
-
In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath. Slowly add 45 mL of fuming nitric acid to the sulfuric acid while stirring, ensuring the temperature remains below 10°C.
-
To the cooled nitrating mixture, add 10.6 g of 4-hydroxybenzaldehyde dropwise from the addition funnel, maintaining the internal temperature between 5°C and 15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.
-
The precipitated product is collected by suction filtration and washed with cold water.
-
The crude product is dissolved in tert-butyl methyl ether and washed with a 5% sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting solid can be further purified by recrystallization from a toluene/petroleum ether mixture.
-
Step 2: Reduction of 4-Hydroxy-3-nitrobenzaldehyde to this compound
-
Materials: 4-hydroxy-3-nitrobenzaldehyde, sodium borohydride (NaBH₄), ethanol, deionized water.
-
Procedure:
-
Dissolve 1.5 g of 4-hydroxy-3-nitrobenzaldehyde in 15 mL of ethanol in a flask. Gentle warming may be required.
-
In small portions over 5 minutes, add 0.75 g of sodium borohydride to the solution while stirring.
-
After the addition is complete, continue to warm the solution gently for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water to quench the excess sodium borohydride.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Analysis Protocols
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectral range is typically 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or isopropanol) and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from its precursor, 4-hydroxybenzaldehyde.
Caption: Synthetic pathway of this compound.
References
Benchmarking 4-Hydroxy-3-nitrobenzyl Alcohol in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of complex synthetic endeavors. This guide provides a comprehensive performance benchmark of 4-Hydroxy-3-nitrobenzyl alcohol, a versatile reagent, comparing it with key alternatives in the context of its primary applications in modern synthesis. The following sections present a detailed analysis supported by experimental data and protocols to facilitate informed decision-making in the laboratory.
This compound, a member of the o-nitrobenzyl family of compounds, serves as a cornerstone in the development of photocleavable linkers. These linkers are instrumental in a variety of advanced applications, including the construction of antibody-drug conjugates (ADCs), light-sensitive protecting groups, and solid-phase synthesis. The core functionality of these linkers lies in their ability to be cleaved upon exposure to UV light, allowing for the controlled release of a tethered molecule. A related class of compounds, p-hydroxybenzyl alcohols, are utilized as self-immolative linkers in ADCs, releasing their payload through a different, enzyme-triggered mechanism. This guide will focus on the performance of this compound and its derivatives in their role as photocleavable agents.
Performance Comparison of Photocleavable Linkers
The efficacy of a photocleavable linker is primarily determined by its quantum yield (Φ), which represents the efficiency of a photochemical reaction, and its molar extinction coefficient (ε) at the wavelength of irradiation. A higher quantum yield and molar extinction coefficient are desirable for efficient and rapid cleavage with minimal light exposure.
| Linker Type | Core Structure | Wavelength (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Cleavage Half-life |
| o-Nitrobenzyl Alcohol Derivative | This compound | ~365 | Variable | Variable | Variable |
| o-Nitrobenzyl (ONB) | 2-Nitrobenzyl | 365 | 0.01–0.07 | ~4,000 | Minutes to Hours |
| Thioacetal ortho-Nitrobenzaldehyde (TNB) | 2-Nitro-4,5-dimethoxybenzyl | 346 | 0.19–0.24 | 4,292 | Seconds to Minutes |
| Coumarin | 7-Aminocoumarin | 400-450 | ~0.02 | >15,000 | Minutes |
Experimental Protocols
General Procedure for Synthesis of a Photocleavable Linker based on an o-Nitrobenzyl Derivative
This protocol outlines the general steps for synthesizing a photocleavable linker using an o-nitrobenzyl alcohol derivative.
Materials:
-
o-Nitrobenzyl alcohol derivative (e.g., this compound)
-
Molecule to be conjugated (with a suitable functional group, e.g., a carboxylic acid)
-
Coupling agents (e.g., DCC, EDC)
-
Solvent (e.g., Dichloromethane, DMF)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the o-nitrobenzyl alcohol derivative and the molecule to be conjugated in an appropriate solvent.
-
Add the coupling agent to the reaction mixture.
-
Stir the reaction at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired photocleavable conjugate.
General Protocol for Photocleavage Assay
This protocol describes a general method to evaluate the photocleavage efficiency of a linker.
Materials:
-
Photocleavable conjugate
-
Solvent (compatible with the conjugate and transparent at the irradiation wavelength)
-
UV light source (e.g., 365 nm lamp)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a solution of the photocleavable conjugate of a known concentration.
-
Expose the solution to UV light of the appropriate wavelength and intensity.
-
At various time points, withdraw aliquots of the solution.
-
Analyze the aliquots using a suitable analytical method to quantify the amount of cleaved product and remaining conjugate.
-
Calculate the cleavage efficiency and kinetics (e.g., half-life) from the collected data.
Visualizing Synthetic Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of a photocleavable conjugate.
Caption: General mechanism of photocleavage for o-nitrobenzyl linkers.
Caption: Signaling pathway for drug release from a self-immolative ADC linker.
Unveiling the Structure-Activity Relationship of 4-Hydroxy-3-nitrobenzyl Alcohol Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4-Hydroxy-3-nitrobenzyl alcohol analogs, focusing on their potential as tyrosinase inhibitors. While comprehensive structure-activity relationship (SAR) data for a broad series of these specific analogs remains limited in publicly accessible literature, this guide synthesizes available information on related compounds to infer potential SAR trends and provides a framework for future research.
Introduction to this compound
This compound, a nitrophenolic compound, possesses a chemical scaffold that suggests potential for various biological activities. The presence of a hydroxyl group, a nitro group, and a benzyl alcohol moiety provides multiple points for interaction with biological targets. Phenolic compounds are well-known for their antioxidant properties, while nitroaromatic compounds have been investigated for antimicrobial and anticancer activities. Furthermore, benzyl alcohol derivatives have been explored for a range of bioactivities, including tyrosinase inhibition.
Comparative Analysis of Biological Activity
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation disorders and for cosmetic skin whitening. The parent compound, 4-hydroxybenzyl alcohol, has been identified as a tyrosinase inhibitor. The introduction of a nitro group at the 3-position, as in this compound, is likely to modulate this activity.
Table 1: Postulated Structure-Activity Relationship for Tyrosinase Inhibition by this compound Analogs
| Position of Substitution | Nature of Substituent | Postulated Effect on Tyrosinase Inhibition | Rationale |
| 3-Position (Nitro Group) | Electron-withdrawing | Potentially enhances activity | The nitro group can influence the acidity of the phenolic hydroxyl group, which is often crucial for binding to the tyrosinase active site. |
| 4-Position (Hydroxyl Group) | Essential for activity | Likely essential for chelating copper ions in the enzyme's active site. | The phenolic hydroxyl group is a common feature in many known tyrosinase inhibitors. |
| Benzyl Alcohol Moiety | Modifications can modulate activity | Altering the alcohol to other functional groups (e.g., aldehyde, carboxylic acid) or introducing substituents on the alpha-carbon could affect binding affinity and selectivity. | The benzylic hydroxyl group may form hydrogen bonds with amino acid residues in the active site. |
| Other Ring Substitutions | Introduction of other groups | Could either enhance or decrease activity depending on their electronic and steric properties. | Additional substituents would alter the overall electronic distribution and shape of the molecule, influencing its interaction with the enzyme. |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs would be crucial for systematic SAR studies. Below are generalized protocols based on standard methodologies for tyrosinase inhibition assays.
Synthesis of this compound Analogs
A general synthetic route to creating a library of analogs would involve the nitration of a corresponding p-hydroxybenzyl alcohol derivative or the functional group modification of a pre-nitrated precursor.
Workflow for Analog Synthesis:
Caption: General workflow for the synthesis of this compound analogs.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
Mushroom tyrosinase is commonly used as a model enzyme for screening potential inhibitors.
Experimental Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA, in the same buffer.
-
Prepare stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Kojic acid is typically used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway Visualization:
While the direct signaling pathways modulated by this compound analogs are not yet elucidated, the inhibition of tyrosinase directly impacts the melanin biosynthesis pathway.
Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.
Conclusion and Future Directions
The structural features of this compound suggest its potential as a bioactive compound, particularly as a tyrosinase inhibitor. Based on the analysis of related compounds, the phenolic hydroxyl group is likely essential for activity, while the nitro group and modifications to the benzyl alcohol moiety could significantly influence inhibitory potency. To establish a definitive structure-activity relationship, a systematic synthesis and biological evaluation of a library of analogs are required. Future research should focus on:
-
Synthesis of a diverse library of analogs: This should include variations in the position and nature of substituents on the aromatic ring and modifications of the benzyl alcohol group.
-
Quantitative biological testing: Screening the analogs against a panel of relevant biological targets, including tyrosinase, various cancer cell lines, and microbial strains.
-
Mechanistic studies: Investigating the mode of action of the most potent compounds to understand their interaction with the biological target at a molecular level.
Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds and guiding the rational design of new and more effective drug candidates.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-nitrobenzyl Alcohol: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-3-nitrobenzyl alcohol (CAS No. 41833-13-0), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
In the event of exposure, follow standard first-aid procedures and seek medical attention if irritation persists.
Quantitative Hazard Classification
The following table summarizes the hazard classification for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Containerization:
-
Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) container with a screw-top cap is recommended.
-
Ensure the container is in good condition and free from leaks or cracks.
-
Keep the waste container closed at all times except when adding waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "41833-13-0."
-
Indicate the start date of waste accumulation.
-
List all constituents of the waste, including any solvents used for rinsing.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound, the following protocol should be followed to ensure safety and proper cleanup.
1. Immediate Response:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves other hazardous materials, evacuate the area and contact EHS.
2. Personal Protective Equipment (PPE):
- Don the appropriate PPE as outlined in the "Immediate Safety and Handling Precautions" section.
3. Spill Containment:
- For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
- For a solution spill, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
4. Cleanup:
- Once the liquid is absorbed, carefully scoop the absorbent material into the designated hazardous waste container.
- Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), and collect the cleaning materials as hazardous waste.
5. Decontamination:
- Wipe down the affected area with a damp cloth.
- All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
6. Reporting:
- Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Hydroxy-3-nitrobenzyl alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 4-Hydroxy-3-nitrobenzyl alcohol, ensuring both personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is crucial to handle it with care, as with all laboratory chemicals.[1] Potential hazards, as identified for similar nitrobenzyl alcohols, include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[2][3][4] Therefore, a comprehensive PPE strategy is mandatory.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory. Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is recommended.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[1] |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide a barrier against accidental contact. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust.[1] In many cases, respiratory protection may not be required if handling small quantities in a well-ventilated area.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Handling:
-
Handle the substance in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.[1]
-
Avoid creating dust.[1]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used, collecting all residues for proper disposal.
-
Remove and properly dispose of contaminated PPE.
Emergency Plan: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Spill Response:
-
Minor Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][3] Ventilate the area and clean the spill site.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound should be considered for proper disposal. While some sources state it is not a hazardous substance, it is best practice to handle its disposal with care.[1]
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container.
Disposal Procedure:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Dispose of contaminated packaging as unused product.[1]
-
Contact your institution's EHS office to arrange for pickup and disposal of the waste.
Below is a logical workflow for the handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
